molecular formula C11H13ISi B163838 ((4-Iodophenyl)ethynyl)trimethylsilane CAS No. 134856-58-9

((4-Iodophenyl)ethynyl)trimethylsilane

Cat. No.: B163838
CAS No.: 134856-58-9
M. Wt: 300.21 g/mol
InChI Key: WOOFAKCCTQIPLK-UHFFFAOYSA-N
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Description

((4-Iodophenyl)ethynyl)trimethylsilane (CAS 134856-58-9) is a high-value organosilane and organoiodide building block with the molecular formula C11H13ISi and a molecular weight of 300.21 g/mol . This compound is a solid with a melting point of 66°C and should be stored sealed in a dry, dark place, ideally at 2-8°C . Its structure incorporates a protected terminal alkyne, courtesy of the trimethylsilyl (TMS) group, and an iodine atom on the aromatic ring, making it a versatile precursor in complex molecular construction . The primary research value of this reagent lies in its dual functionality for cross-coupling reactions. The iodine moiety acts as an excellent site for palladium-catalyzed reactions, such as Suzuki or Sonogashira couplings, enabling the extension of the π-conjugated system . Concurrently, the TMS-protected alkyne can be readily deprotected to generate a terminal alkyne in situ, which is a crucial participant in Sonogashira, Glaser, and other Cu-catalyzed cycloaddition reactions . This makes it an indispensable synthon in medicinal chemistry, materials science, and the development of organic electronic materials, including organic light-emitting diodes (OLEDs) and molecular wires. Safety and Handling: This compound is for research use only and is not intended for diagnostic or human use. It may cause skin, serious eye, and respiratory irritation . Appropriate personal protective equipment should be worn, and handling should occur only in a well-ventilated area. Please consult the Safety Data Sheet (SDS) for detailed hazard and precautionary information before use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-iodophenyl)ethynyl-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H13ISi/c1-13(2,3)9-8-10-4-6-11(12)7-5-10/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOOFAKCCTQIPLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ISi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40473274
Record name [(4-Iodophenyl)ethynyl](trimethyl)silane
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Molecular Weight

300.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134856-58-9
Record name [(4-Iodophenyl)ethynyl](trimethyl)silane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-Iodophenylethynyl)trimethylsilane
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Foundational & Exploratory

An In-depth Technical Guide to ((4-Iodophenyl)ethynyl)trimethylsilane: Physicochemical Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

((4-Iodophenyl)ethynyl)trimethylsilane is a versatile bifunctional chemical intermediate of significant interest in organic synthesis, medicinal chemistry, and materials science. Its structure incorporates a terminal alkyne protected by a trimethylsilyl (TMS) group and an iodinated phenyl ring. This unique combination of functional groups allows for sequential and site-selective cross-coupling reactions, making it a valuable building block for the construction of complex molecular architectures.

The TMS-protected alkyne offers stability during synthetic transformations and can be readily deprotected under mild conditions to liberate the terminal alkyne for further reactions, such as click chemistry or Sonogashira couplings. The iodo-substituted aromatic ring serves as a prime handle for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse substituents at the para-position. This guide provides a comprehensive overview of the physical properties, a detailed synthetic protocol, and the analytical characterization of this compound.

Physicochemical Properties

A thorough understanding of the physical properties of a reagent is paramount for its safe handling, proper storage, and effective use in chemical reactions. The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₃ISi
Molecular Weight 300.21 g/mol
Appearance Solid
Melting Point 66-70 °C (lit.)
Boiling Point Not available (decomposes)N/A
Density Not available for the solid. The density of similar aromatic silanes is typically around 1.0-1.2 g/cm³.[1]
Solubility Soluble in common organic solvents such as tetrahydrofuran (THF), diethyl ether, dichloromethane, and toluene. Insoluble in water.[2]

Synthesis of this compound via Sonogashira Coupling

The most common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[3] This palladium- and copper-co-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne (trimethylsilylacetylene) and an aryl halide (1,4-diiodobenzene). The use of a slight excess of trimethylsilylacetylene can help to drive the reaction to completion and selectively form the mono-alkynylated product.

Experimental Protocol

Materials:

  • 1,4-Diiodobenzene

  • Trimethylsilylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Hexane, technical grade

  • Ethyl acetate, technical grade

  • Silica gel for column chromatography

Instrumentation:

  • Schlenk line or inert atmosphere glovebox

  • Magnetic stirrer with heating capabilities

  • Standard laboratory glassware (Schlenk flask, condenser, dropping funnel)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Column chromatography setup

Procedure:

  • Reaction Setup: To a flame-dried 250 mL Schlenk flask under an inert atmosphere (argon or nitrogen), add 1,4-diiodobenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

  • Solvent and Reagent Addition: Add anhydrous THF (5 mL per mmol of 1,4-diiodobenzene) and triethylamine (2.5 eq) to the flask. Stir the mixture at room temperature until all solids are dissolved.

  • Addition of Alkyne: Add trimethylsilylacetylene (1.1 eq) dropwise to the reaction mixture at room temperature over 10 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane/ethyl acetate eluent system. The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Rationale Behind Experimental Choices
  • Inert Atmosphere: The Sonogashira coupling is sensitive to oxygen, which can lead to the oxidative homocoupling of the alkyne (Glaser coupling) and deactivate the palladium catalyst. Therefore, maintaining an inert atmosphere using a Schlenk line or glovebox is crucial for achieving high yields.

  • Catalyst System: The combination of a palladium catalyst (PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (CuI) is standard for Sonogashira reactions. The palladium catalyst facilitates the oxidative addition and reductive elimination steps of the catalytic cycle, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[3]

  • Base: Triethylamine acts as a base to neutralize the hydrogen iodide that is formed during the reaction, driving the equilibrium towards the product. It also serves as a solvent in some cases.

  • Solvent: Anhydrous THF is a common solvent for Sonogashira reactions as it dissolves the reactants and catalysts well and is relatively unreactive under the reaction conditions.

  • Purification: Column chromatography is an effective method for separating the desired mono-alkynylated product from any unreacted starting materials, the di-alkynylated byproduct, and catalyst residues.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1,4-Diiodobenzene D Schlenk Flask (Inert Atmosphere) A->D B PdCl₂(PPh₃)₂ B->D C CuI C->D E Add Anhydrous THF and Triethylamine D->E F Add Trimethylsilylacetylene E->F G Stir at RT Monitor by TLC F->G H Aqueous Workup (NH₄Cl, Extraction) G->H I Drying and Concentration H->I J Column Chromatography I->J K Pure Product J->K

Caption: Synthetic workflow for this compound.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are typically employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the number and types of protons in the molecule. For this compound, the expected signals are:

    • A singlet at approximately 0.25 ppm, integrating to 9 protons, corresponding to the trimethylsilyl (TMS) group.

    • Two doublets in the aromatic region, typically between 7.0 and 7.8 ppm, each integrating to 2 protons. These correspond to the protons on the iodinated phenyl ring, exhibiting an AA'BB' splitting pattern.

  • ¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The expected signals for this compound are:

    • A signal around 0 ppm corresponding to the methyl carbons of the TMS group.

    • Two signals for the acetylenic carbons, typically in the range of 90-110 ppm.

    • Four signals in the aromatic region (120-140 ppm) corresponding to the carbons of the phenyl ring. The carbon bearing the iodine atom will be at a lower field (higher ppm value).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands for this compound include:

  • ~2160 cm⁻¹: A sharp, medium-intensity peak corresponding to the C≡C (alkyne) stretching vibration.

  • ~1250 and 840 cm⁻¹: Strong bands associated with the Si-C stretching and rocking vibrations of the trimethylsilyl group.[4]

  • ~3100-3000 cm⁻¹: Weak to medium C-H stretching vibrations of the aromatic ring.

  • ~1580, 1480, 1390 cm⁻¹: C=C stretching vibrations within the aromatic ring.

  • ~820 cm⁻¹: A strong C-H out-of-plane bending vibration, characteristic of 1,4-disubstituted benzene rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron impact (EI) ionization would be expected to show:

  • Molecular Ion (M⁺): A peak at m/z = 300, corresponding to the molecular weight of the compound.

  • Major Fragments:

    • A peak at m/z = 285, corresponding to the loss of a methyl group ([M-15]⁺).

    • A peak at m/z = 73, corresponding to the trimethylsilyl cation ([Si(CH₃)₃]⁺).

    • Fragments corresponding to the iodophenylacetylene cation.

Analytical Workflow Diagram

AnalyticalWorkflow A Purified Product B NMR Spectroscopy (¹H and ¹³C) A->B C IR Spectroscopy A->C D Mass Spectrometry A->D E Structural Confirmation & Purity Assessment B->E C->E D->E

Caption: Analytical workflow for the characterization of the final product.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazard Statements: H319 (Causes serious eye irritation), H413 (May cause long lasting harmful effects to aquatic life).

  • Precautionary Statements: P264 (Wash hands thoroughly after handling), P273 (Avoid release to the environment), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P337+P313 (If eye irritation persists: Get medical advice/attention), P501 (Dispose of contents/container to an approved waste disposal plant).

Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its well-defined physical properties and reliable synthesis via the Sonogashira coupling make it an accessible and powerful tool for researchers in drug discovery and materials science. The orthogonal reactivity of the TMS-protected alkyne and the iodo-aromatic moiety allows for a wide range of selective chemical transformations, enabling the construction of complex and novel molecular structures. A thorough understanding of its synthesis, characterization, and safe handling, as outlined in this guide, is essential for its effective and responsible use in the laboratory.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • ResearchGate. Isolation of 2,3,6- & 2,3,4-trimethyl aryl isoprenoids using argentation silica gel column chromatography for compound-specific isotopic analysis. [Link]

  • SciSpace. Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. [Link]

  • ResearchGate. IR Spectrum of Trimethyl(phenyl)silane. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • UCLA Chemistry and Biochemistry. Procedures for Safe Use of Pyrophoric Liquid Reagents. [Link]

  • PNNL. Handling Pyrophoric Reagents. [Link]

  • ResearchGate. FTIR spectra of 3-{(E)-[(4-iodophenyl)imino]methyl}quinolin-2-ol. [Link]

  • ACS Publications. An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. [Link]

  • Wikipedia. Phenylacetylene. [Link]

  • ResearchGate. Preparation of Aromatic Silanes as High Thermal Stability Coupling Agents. [Link]

  • The Royal Society of Chemistry. N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles with Ruppert's Reagent under Solvent Free Conditions. [Link]

  • YouTube. Mass Fragmentation of Alkenes, Alkynes & Alcohols. [Link]

  • ACS Publications. Quantification of Silane Molecules on Oxidized Silicon: Are there Options for a Traceable and Absolute Determination?. [Link]

  • University of Wisconsin-Madison. Safe Handling of Pyrophoric (PP) Reagents. [Link]

  • ResearchGate. A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Dalton Transactions. Evidence for heterogeneous Sonogashira coupling of phenylacetylene and iodobenzene catalyzed by well defined rhodium nanoparticles. [Link]

  • MDPI. Tuning the Activity and Selectivity of Phenylacetylene Hydrosilylation with Triethylsilane in the Liquid Phase over Size Controlled Pt Nanoparticles. [Link]

  • OSTI.gov. Investigation of poly(phenylacetylene) derivatives for carbon precursor with high carbon yield and good solubility. [Link]

  • Wikipedia. Fragmentation (mass spectrometry). [Link]

  • PubMed. Mixed silane monolayers for controlling the surface areal density of click-reactive alkyne groups. [Link]

  • ResearchGate. Influence of the silanes on the crosslink density and crosslink structure of silica-filled solution styrene butadiene rubber compounds. [Link]

  • YouTube. 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. [Link]

  • Chemguide. mass spectra - fragmentation patterns. [Link]

Sources

Technical Guide: Synthesis of ((4-Iodophenyl)ethynyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Retrosynthesis

The target molecule, ((4-iodophenyl)ethynyl)trimethylsilane (CAS: 134856-58-9), serves as a critical "molecular wire" precursor and a bifunctional building block in modular organic synthesis. Its utility lies in its orthogonal reactivity :

  • Aryl Iodide (C-I): Ready for immediate cross-coupling (Suzuki, Sonogashira, Heck).

  • TMS-Protected Alkyne (C≡C-Si): Latent reactivity, unmasked via mild basic hydrolysis (K₂CO₃/MeOH) or fluoride treatment (TBAF).

The Selectivity Challenge

The primary synthetic challenge is site-selectivity . The most direct precursor, 1,4-diiodobenzene, possesses two identical reactive sites. Standard coupling conditions often lead to a statistical mixture of:

  • Unreacted Starting Material (1,4-diiodobenzene)

  • Target Mono-adduct (Desired)

  • Bis-adduct (1,4-bis((trimethylsilyl)ethynyl)benzene)

While a stepwise approach using 1-bromo-4-iodobenzene is theoretically possible, it is kinetically unfavorable for this specific target. Palladium oxidatively adds to C-I bonds faster than C-Br bonds. Coupling TMS-acetylene with 1-bromo-4-iodobenzene yields the bromo-substituted alkyne, not the iodo-substituted target.

Therefore, the Statistical Sonogashira Protocol using 1,4-diiodobenzene is the industry standard, relying on stoichiometry and rigorous purification to isolate the mono-species.

Part 2: Reaction Pathway & Mechanism[1]

The synthesis utilizes a mild Sonogashira Cross-Coupling .[1][2] The reaction is catalyzed by a Palladium(0) species (generated in situ) and a Copper(I) co-catalyst.[1][3]

Graphical Pathway Analysis

The following diagram illustrates the reaction flow and the competing bis-coupling pathway that must be suppressed.

ReactionPathway SM 1,4-Diiodobenzene (Excess) Target This compound (Target Mono-Adduct) SM->Target Fast (k1) TMSA Trimethylsilylacetylene (0.9 - 1.0 eq) TMSA->Target Bis Bis-coupled Side Product (Over-reaction) TMSA->Bis Cat Pd(PPh3)2Cl2 / CuI Et3N / THF Cat->Target Target->Bis Slow (k2) if TMSA limited

Caption: Stoichiometric control is critical. Limiting TMS-acetylene prevents the second oxidative addition cycle that leads to the bis-adduct.

Catalytic Cycle (Mechanistic Insight)

Understanding the cycle allows for troubleshooting. The rate-determining step is often the oxidative addition. Since the target molecule still contains an iodine atom, it remains a substrate for the catalyst—hence the need for sub-stoichiometric alkyne addition.

CatalyticCycle Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + Ar-I TransMet Transmetallation (Cu-Acetylide enters) OxAdd->TransMet + TMS-C≡C-Cu Iso Cis/Trans Isomerization TransMet->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 - Product

Caption: The Pd(0)/Pd(II) catalytic cycle. The 'Ar-I' in the first step can be either the starting material or the product (leading to impurities).

Part 3: Experimental Protocol

This protocol is optimized for selectivity over raw yield. It employs a "reverse addition" or slow-addition strategy to maintain a high concentration of diiodide relative to the alkyne.

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.[4][5]Role
1,4-Diiodobenzene 329.901.5 - 2.0 Substrate (Excess to favor mono)
Trimethylsilylacetylene (TMSA) 98.221.0Nucleophile (Limiting reagent)
Pd(PPh₃)₂Cl₂ 701.900.02 (2 mol%)Pre-catalyst
CuI (Copper(I) Iodide) 190.450.01 (1 mol%)Co-catalyst
Triethylamine (Et₃N) 101.19Solvent/BaseSolvent & HCl scavenger
THF (Tetrahydrofuran) 72.11Co-solventSolubilizing agent (Optional)
Step-by-Step Methodology

Phase 1: Setup & Deoxygenation

  • Glassware: Oven-dry a 250 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet adapter.

  • Solvent Prep: Sparge Triethylamine (Et₃N) and THF with dry Nitrogen or Argon for 20 minutes to remove dissolved oxygen. Note: Oxygen causes Glaser homocoupling of the alkyne (turning the solution blue/green), wasting the limiting reagent.

  • Charging: Under a positive pressure of Nitrogen, add 1,4-Diiodobenzene (1.5–2.0 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (1 mol%) to the flask.

  • Solvation: Add the degassed Et₃N/THF mixture (typically 3:1 ratio) via cannula. The solution typically turns yellow.

Phase 2: The Reaction 5. Temperature: Cool the mixture to 0°C (ice bath). Lower temperature reduces the rate of the second coupling event. 6. Controlled Addition: Dissolve TMSA (1.0 equiv) in a small volume of degassed THF. Add this solution dropwise via syringe pump or dropping funnel over 30–60 minutes . 7. Aging: Allow the reaction to warm to room temperature (23°C) and stir for 4–6 hours. Monitor by TLC (Hexane eluent).[5][6]

  • TLC Visualization: The product fluoresces blue under UV (254 nm). The starting material (diiodide) absorbs but is less fluorescent. The bis-product fluoresces intensely.

Phase 3: Workup & Purification 8. Quench: Dilute the reaction mixture with Diethyl Ether (Et₂O) or Hexanes. 9. Filtration: Pass the suspension through a pad of Celite to remove the precipitated ammonium salts (Et₃N·HI) and palladium black. Rinse the pad with ether. 10. Wash: Wash the filtrate with saturated NH₄Cl (aq) to remove residual Copper, followed by Brine. Dry over MgSO₄. 11. Concentration: Remove solvents under reduced pressure (Rotovap). Caution: TMS-alkynes can be volatile; do not heat the bath above 40°C. 12. Chromatography: The crude residue contains the Target, Bis-product, and excess Diiodobenzene.

  • Stationary Phase: Silica Gel (SiO₂).
  • Eluent: 100% Hexanes (Gradient to 2% EtOAc if needed).
  • Order of Elution:
  • 1,4-Diiodobenzene (High Rf)
  • This compound (Target)
  • Bis-product (Lower Rf)

Part 4: Characterization & Validation

Confirm the identity and purity of the isolated solid.

Data Summary Table
MethodExpected Signal / ValueInterpretation
Appearance White to pale yellow crystalline solidHigh purity
Melting Point 68°C – 70°CConsistent with literature
¹H NMR (CDCl₃)δ 0.25 (s, 9H)TMS Group (Integrated to 9)
δ 7.18 (d, J=8.4 Hz, 2H)Aromatic protons (Ortho to alkyne)
δ 7.64 (d, J=8.4 Hz, 2H)Aromatic protons (Ortho to Iodine)
¹³C NMR (CDCl₃)δ 0.1 (TMS), 96.0, 103.5 (Alkyne)Characteristic acetylene carbons
δ 94.5 (C-I), 123.0, 133.0, 137.5Aromatic carbons
MS (EI/ESI) m/z 300 [M]+Molecular ion peak
Troubleshooting Guide
  • Problem: High yield of Bis-product.

    • Solution: Increase Diiodobenzene equivalents to 3.0 or reduce temperature to -10°C during addition.

  • Problem: Reaction turns Green/Blue and stalls.

    • Solution: Oxygen leak. The color indicates Cu(II) formation. Ensure rigorous degassing and inert atmosphere.

  • Problem: Low conversion.

    • Solution: Check catalyst quality.[7] Pd(PPh₃)₂Cl₂ should be yellow. If brown/black, it has decomposed.

References

  • Tour, J. M. ; et al. "Synthesis and Preliminary Testing of Molecular Wires and Devices." Chemistry – A European Journal, 2001 , 7(23), 5118–5134.

  • Sonogashira, K. "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides." Journal of Organometallic Chemistry, 2002 , 653(1-2), 46–49.

  • Sigma-Aldrich. "Product Specification: (4-Iodophenylethynyl)trimethylsilane."[8] Merck KGaA.

  • PubChem. "Compound Summary: this compound."[8] National Library of Medicine.

Sources

((4-Iodophenyl)ethynyl)trimethylsilane IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

Topic: ((4-Iodophenyl)ethynyl)trimethylsilane Technical Monograph

Advanced Intermediate for Molecular Electronics & Orthogonal Cross-Coupling

Executive Summary

This compound (CAS: 134856-58-9) is a high-value organosilicon intermediate used extensively in the synthesis of conjugated organic materials, molecular wires, and pharmaceutical scaffolds.[1] Its structural utility lies in its orthogonal reactivity : it possesses a reactive aryl iodide motif for immediate cross-coupling and a trimethylsilyl (TMS)-protected alkyne for latent functionalization. This duality allows researchers to construct complex Oligo(phenylene ethynylene) (OPE) backbones and asymmetric liquid crystals with precise regiocontrol.

Chemical Identity & Nomenclature

Parameter Details
IUPAC Name This compound
Common Synonyms 1-Iodo-4-[(trimethylsilyl)ethynyl]benzene; 4-Trimethylsilylethynyliodobenzene; (p-Iodophenylethynyl)trimethylsilane
CAS Registry Number 134856-58-9
Molecular Formula C₁₁H₁₃ISi
Molecular Weight 300.21 g/mol
SMILES C(C)C#Cc1ccc(I)cc1
InChI Key WOOFAKCCTQIPLK-UHFFFAOYSA-N

Physicochemical Profile

Property Value / Description
Appearance Off-white to pale yellow crystalline solid
Melting Point 66–70 °C
Solubility Soluble in CHCl₃, CH₂Cl₂, THF, Toluene; Insoluble in Water
Stability Stable under standard ambient conditions. Light sensitive (iodide moiety).
Reactivity Hazards Incompatible with strong oxidizing agents and strong bases (causes deprotection).

Synthesis & Production Protocols

Core Challenge: Statistical Control in Di-functionalized Arenes

The primary synthetic challenge is the selective mono-alkynylation of 1,4-diiodobenzene. A standard 1:1 stoichiometric reaction with trimethylsilylacetylene (TMSA) invariably yields a statistical mixture of the starting material, the desired mono-product, and the bis-substituted byproduct (1,4-bis(trimethylsilylethynyl)benzene).

Optimized Protocol: Mono-Sonogashira Coupling

To maximize the yield of the mono-substituted product, the reaction kinetics must be manipulated by using a significant excess of the diiodide electrophile.

Reagents:

  • Substrate: 1,4-Diiodobenzene (3.0 – 5.0 equivalents)

  • Nucleophile: Trimethylsilylacetylene (TMSA) (1.0 equivalent)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2-5 mol%)

  • Co-Catalyst: Copper(I) iodide [CuI] (1-3 mol%)

  • Base/Solvent: Triethylamine (Et₃N) or Diisopropylamine (DIPA) in THF or Toluene (degassed).

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under Argon, dissolve 1,4-diiodobenzene (5.0 eq) in anhydrous THF/Et₃N (3:1 ratio).

  • Catalyst Addition: Add Pd(PPh₃)₂Cl₂ and CuI. The solution typically turns yellow/brown.

  • Controlled Addition: Add TMSA (1.0 eq) dropwise over 30–60 minutes at room temperature. Note: Slow addition keeps the instantaneous concentration of alkyne low, favoring reaction with the excess diiodide.

  • Reaction: Stir at room temperature (or mild heat, 40°C) for 4–12 hours. Monitor by TLC (Hexane eluent).[2] The bis-product is more non-polar than the mono-product.

  • Workup: Filter off ammonium salts. Concentrate the filtrate.

  • Purification: The excess 1,4-diiodobenzene can be recovered via sublimation or column chromatography (Silica gel, Hexanes). The desired product elutes after the diiodide but before the bis-byproduct.

Reaction Mechanism & Workflow

Sonogashira_Mechanism Start 1,4-Diiodobenzene (5.0 eq Excess) Cycle Pd(0)/Cu(I) Catalytic Cycle (Oxidative Addition -> Transmetallation -> Reductive Elimination) Start->Cycle Oxidative Addition Reagents TMS-Acetylene (1.0 eq) Pd(PPh3)2Cl2 / CuI Et3N / THF Reagents->Cycle Transmetallation Product This compound (Target Mono-Adduct) Cycle->Product Major Pathway SideProduct Bis-Adduct (Minimized by Excess Diiodide) Cycle->SideProduct Minor Pathway

Figure 1: Synthetic workflow for the selective mono-alkynylation of 1,4-diiodobenzene.

Reactivity & Applications

Orthogonal Functionalization

The value of this compound lies in its ability to undergo sequential, selective reactions at opposite ends of the molecule.

  • Site A (Aryl Iodide): Highly reactive toward Pd-catalyzed cross-couplings (Suzuki, Sonogashira, Heck) without disturbing the TMS group.

  • Site B (TMS-Alkyne): Chemically inert to many coupling conditions. Can be selectively deprotected using mild bases (K₂CO₃/MeOH) or Fluoride sources (TBAF) to liberate the terminal alkyne for a second coupling event.

Key Applications
  • Molecular Wires (OPEs): Used as a "cap" or extender unit in the iterative synthesis of Oligo(phenylene ethynylene)s. The iodine end couples to the growing chain, and the TMS end is deprotected for the next extension.

  • Click Chemistry: Precursor to 4-iodophenylacetylene, which can be clicked with azides to form triazole-linked functional materials.

  • Liquid Crystals: Used to synthesize asymmetric tolane derivatives with specific dielectric anisotropies.

Divergent Synthetic Utility Diagram

Reactivity_Pathways Core This compound Path1_Reagent Ar-B(OH)2 / Pd(0) (Suzuki Coupling) Core->Path1_Reagent Path2_Reagent K2CO3 / MeOH or TBAF Core->Path2_Reagent Path1_Product Ar-C6H4-CC-TMS (Extended Framework) Path1_Reagent->Path1_Product Path2_Product 4-Iodophenylacetylene (Terminal Alkyne) Path2_Reagent->Path2_Product Path3_Reagent R-N3 / Cu(I) (Click Reaction) Path2_Product->Path3_Reagent Path3_Product 1,2,3-Triazole Derivative Path3_Reagent->Path3_Product

Figure 2: Divergent synthetic pathways demonstrating orthogonal reactivity.

Handling & Safety (GHS)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Protect from light to prevent degradation of the C-I bond.

References

  • Sigma-Aldrich. (4-Iodophenylethynyl)trimethylsilane Product Specification. Merck KGaA.[4][5] Link

  • Fluorochem. Product Analysis: this compound. Fluorochem Ltd.[3] Link

  • ChemicalBook. Benzene, 1-ethynyl-4-iodo- Synthesis and Precursors. Link

  • Royal Society of Chemistry. Regioselective Sonogashira Coupling of Polyhalogenated Arenes. Organic & Biomolecular Chemistry. Link

  • Chem-Impex. Applications of Trimethylsilylethynyl Intermediates in Materials Science. Link

Sources

Strategic Sourcing and Application Guide: ((4-Iodophenyl)ethynyl)trimethylsilane

[1]

Executive Summary

((4-Iodophenyl)ethynyl)trimethylsilane (CAS: 134856-58-9) is a critical bifunctional building block in molecular electronics, liquid crystal synthesis, and pharmaceutical drug discovery.[1] Its value lies in its orthogonal reactivity : it possesses an aryl iodide (ready for immediate cross-coupling) and a trimethylsilyl (TMS)-protected alkyne (latent reactivity).[1]

This guide addresses the technical challenges of sourcing this material—specifically the difficulty of separating the mono-substituted product from the bis-substituted impurity during synthesis—and provides validated protocols for its downstream application.[1]

Part 1: Chemical Identity & Critical Quality Attributes (CQAs)

To ensure reproducibility in sensitive catalytic cycles (e.g., Sonogashira or Suzuki couplings), the material must meet specific purity thresholds.[1] The primary sourcing risk is the presence of the bis-alkynylated byproduct, which is chemically similar and difficult to remove.

Technical Specifications
AttributeSpecification
IUPAC Name This compound
CAS Number 134856-58-9
Molecular Formula C₁₁H₁₃ISi
Molecular Weight 300.21 g/mol
Appearance Off-white to pale yellow solid
Melting Point 66–70 °C
Solubility Soluble in CH₂Cl₂, CHCl₃, THF, Toluene; Insoluble in Water
The "Statistical" Impurity Profile

The commercial synthesis typically involves the Sonogashira coupling of 1,4-diiodobenzene with one equivalent of trimethylsilylacetylene.[1] This statistical reaction generates three species. High-quality suppliers perform rigorous column chromatography to isolate the target mono-species.[1]

Key Impurities to Monitor:

  • 1,4-Diiodobenzene: Unreacted starting material (Retards subsequent Pd-cycles).

  • 1,4-Bis((trimethylsilyl)ethynyl)benzene: The "over-reacted" byproduct.[1] This is the most critical impurity as it acts as a chain terminator or cross-linker in polymerization applications.[1]

  • Palladium/Copper Residues: Residual catalysts from the manufacturing process (Must be <10 ppm for pharma applications).[1]

Part 2: The Supplier Landscape

Sourcing should be stratified based on the development phase.[1] Do not use "catalog" suppliers for kilogram-scale GMP needs due to batch-to-batch variation in Pd-scavenging.[1]

Tiered Supplier Strategy
TierSupplier TypeRecommended VendorsUse Case
Tier 1: Discovery Catalog Aggregators Sigma-Aldrich (Merck) (Cat# 640751)TCI Chemicals (Cat# I0738)Alfa Aesar Gram-scale synthesis.[1] High cost/gram but guaranteed CoA and fast shipping.
Tier 2: Scale-Up Specialized Building Blocks Combi-Blocks Fluorochem Enamine 10g – 100g scale.[1] Often provide better pricing and specific batch impurity profiles.[1]
Tier 3: Bulk CRO/CMO WuXi AppTec Pharmablock >1kg.[1] Custom synthesis required to control Pd levels and bis-impurity limits.[1]
Procurement Decision Logic

The following diagram illustrates the decision process for sourcing versus synthesizing, highlighting the hidden costs of purification.

SourcingLogicStartNeed ((4-Iodophenyl)ethynyl)TMSScaleCheckScale > 50g?Start->ScaleCheckMakeIn-House Synthesis(Start: 1,4-Diiodobenzene)ScaleCheck->MakeYes (Cost Sensitive)BuyPurchase Commercial(>97% Purity)ScaleCheck->BuyNo (Time Sensitive)StatMixResult: Statistical Mixture(Mono:Bis:Start ~ 50:25:25)Make->StatMixPurifyChromatography(High Solvent Cost/Time)StatMix->PurifyQCQC Check:1H NMR (Bis-impurity?)Purify->QCBuy->QCFinalDownstream ApplicationQC->FinalReady for Coupling

Caption: Decision matrix comparing in-house synthesis risks (statistical mixtures) vs. commercial sourcing.

Part 3: Application Protocols

The utility of this compound lies in its ability to undergo Orthogonal Functionalization .[1] You can react the aryl iodide side without disturbing the alkyne, or deprotect the alkyne without touching the iodide (though the latter is less common due to the instability of terminal iodo-alkynes).[1]

Workflow A: Selective Sonogashira Coupling (The "Linchpin" Strategy)

This protocol couples the aryl iodide end to a terminal alkyne, creating a tolan (diphenylacetylene) derivative while keeping the TMS group intact for future reactions.[1]

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Partner: Terminal Alkyne (1.1 equiv)[1]

  • Catalyst: Pd(PPh₃)₂Cl₂ (2-5 mol%)[1]

  • Co-catalyst: CuI (1-2 mol%)[1]

  • Base/Solvent: Et₃N / THF (1:1)[1]

Step-by-Step Protocol:

  • Degassing: In a Schlenk flask, dissolve the substrate and terminal alkyne in dry THF/Et₃N. Freeze-pump-thaw (3 cycles) or sparge with Argon for 15 mins. Why: Oxygen promotes homocoupling (Glaser coupling) of the alkyne partner.[1]

  • Catalyst Addition: Add Pd(PPh₃)₂Cl₂ and CuI under positive Argon pressure.

  • Reaction: Stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC (Hexanes/EtOAc).[1]

  • Workup: Filter through a celite pad to remove Pd/Cu.[1] Concentrate and purify via silica column.[1][2][3]

Workflow B: TMS Deprotection (Unmasking the Alkyne)

Standard base-mediated cleavage.[1]

Reagents:

  • Substrate: TMS-protected intermediate[1]

  • Base: K₂CO₃ (1.5 equiv) or TBAF (1.0 equiv)[1]

  • Solvent: MeOH/CH₂Cl₂ (1:1)[1]

Step-by-Step Protocol:

  • Dissolve substrate in MeOH/CH₂Cl₂.[1]

  • Add solid K₂CO₃.[1] Stir at RT for 30–60 mins.[1]

  • Critical Check: Monitor closely. Prolonged exposure to base can degrade the aryl iodide moiety if sensitive groups are present, though the C-I bond is generally stable to K₂CO₃.[1]

  • Workup: Aqueous wash, dry over MgSO₄.[1][2]

Visualizing the Orthogonal Pathway

OrthogonalPathCenter((4-Iodophenyl)ethynyl)TMS(The Linchpin)StepA1Path A: Sonogashira Coupling(Reacts at C-I bond)Center->StepA1 Pd/Cu Cat.StepB1Path B: Deprotection(K2CO3/MeOH)Center->StepB1 BaseProdAProduct: TMS-C≡C-Ph-R(Extended Framework)StepA1->ProdAStepA2Step 2: TMS RemovalProdA->StepA2FinalAFinal: H-C≡C-Ph-RStepA2->FinalAProdBProduct: H-C≡C-Ph-I(4-Ethynyliodobenzene)StepB1->ProdBWarningWarning: UnstablePolymerizes easilyProdB->Warning

Caption: Workflow demonstrating the orthogonal reactivity. Path A is preferred to maintain stability.

Part 4: Quality Control & Validation

Upon receipt of the material from a commercial supplier, perform the following validation before committing to a synthesis campaign.

Proton NMR (¹H NMR) Validation

Solvent: CDCl₃.[1]

  • TMS Group: Strong singlet at ~0.25 ppm (9H).[1]

  • Aromatic Region: Two doublets (AA'BB' system) at ~7.2 ppm and ~7.6 ppm.[1]

  • Impurity Check: Look for a second TMS peak or complex aromatics indicating the bis-alkyne or starting diiodide.[1]

HPLC Method for Purity[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax).[1]

  • Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile.[1]

  • Gradient: 50% B to 100% B over 15 mins.

  • Detection: UV at 254 nm.[1]

  • Acceptance Criteria: Purity >97% (Area under curve).

References

  • Sigma-Aldrich. (4-Iodophenylethynyl)trimethylsilane Product Specification. Merck KGaA.[1]

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[1] A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470.[1] [1]

  • PubChem. Compound Summary: this compound (CAS 134856-58-9).[1] National Library of Medicine.[1] [1]

  • Gelest. Deprotection of Silyl Ethers - Technical Library.

Methodological & Application

Application Note: Precision Synthesis of Conjugated Systems using ((4-Iodophenyl)ethynyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

((4-Iodophenyl)ethynyl)trimethylsilane is a bifunctional "linchpin" reagent critical for the iterative synthesis of molecular wires, oligo(phenylene ethynylene)s (OPEs), and rigid pharmaceutical linkers. Its strategic value lies in its orthogonal reactivity :

  • Site A (Aryl Iodide): Highly reactive toward Pd-catalyzed oxidative addition.

  • Site B (TMS-Protected Alkyne): Latent and sterically bulky; inert under standard cross-coupling conditions but easily activated (deprotected) for subsequent reactions.

This guide details the chemoselective Sonogashira coupling of this reagent, ensuring the preservation of the TMS group for downstream functionalization.

Mechanistic Insight & Chemoselectivity

The success of this protocol relies on the distinct reactivity rates of carbon-halogen bonds. The oxidative addition of Palladium(0) to the C(sp²)-I bond is significantly faster than to C-Br or C-Cl bonds and occurs without disturbing the C(sp)-Si bond.

Catalytic Cycle Visualization

The following diagram illustrates the standard catalytic cycle, highlighting the stability of the TMS-alkyne moiety throughout the transformation.

SonogashiraMechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Limiting for Br/Cl) Fast for Ar-I Pd0->OxAdd + Reagent ComplexA Pd(II)-Ar-I Complex (TMS group intact) OxAdd->ComplexA TransMet Transmetallation with Cu-Acetylide ComplexA->TransMet + Cu-Acetylide ComplexB Pd(II) Bis-alkynyl Complex TransMet->ComplexB RedElim Reductive Elimination Product Release ComplexB->RedElim RedElim->Pd0 Regeneration Reagent ((4-Iodophenyl)ethynyl)TMS Reagent->OxAdd Alkyne Terminal Alkyne (R-C≡CH) + CuI + Base Alkyne->TransMet In situ formation

Caption: Figure 1. Pd(0)/Cu(I) catalytic cycle.[1] Note that the TMS-alkyne on the aryl ring remains a spectator, allowing for sequential synthesis.

Protocol 1: Chemoselective Coupling (The "Cap" Strategy)

Objective: Couple a terminal alkyne (R-C≡CH) to the aryl iodide of the reagent, creating a TMS-terminated extended system.

Reagents & Equipment[2][3][4]
  • Electrophile: this compound (1.0 equiv).

  • Nucleophile: Terminal Alkyne (1.1–1.2 equiv).

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2–5 mol%).

  • Co-Catalyst: Copper(I) Iodide [CuI] (1–3 mol%).

  • Base/Solvent: Triethylamine (Et₃N) or Diisopropylamine (DIPA). Note: Can be used as solvent or co-solvent with THF/Toluene.

  • Atmosphere: Argon or Nitrogen (Strictly degassed).

Step-by-Step Methodology
  • Degassing (Critical):

    • Oxygen promotes the Glaser homocoupling of the terminal alkyne (producing R-C≡C-C≡C-R dimer) rather than the desired cross-coupling.

    • Procedure: Place the solvent (THF/Et₃N 1:1 mixture) in a Schlenk flask. Freeze with liquid nitrogen, apply vacuum, thaw under inert gas. Repeat 3 times (Freeze-Pump-Thaw).

  • Reaction Assembly:

    • In a glovebox or under positive Argon flow, add Pd(PPh₃)₂Cl₂ (3 mol%), CuI (2 mol%), and this compound (1.0 equiv) to the reaction vessel.

    • Add the degassed solvent system.

    • Add the terminal alkyne (1.1 equiv) via syringe.

  • Execution:

    • Stir at Room Temperature (25°C) .

    • Why? Aryl iodides are highly reactive. Heating (>50°C) is rarely needed and increases the risk of TMS cleavage or base-promoted side reactions.

    • Monitor by TLC. The starting iodide is non-polar; the product will likely have a different retention factor (Rf) and strong UV activity.

  • Workup:

    • Once the iodide is consumed (typically 2–6 hours), dilute with Diethyl Ether or EtOAc.

    • Wash with saturated NH₄Cl (removes Copper salts) and Brine.

    • Dry over MgSO₄, filter, and concentrate.

    • Purify via Silica Gel Chromatography.[2] Note: TMS groups are stable on silica, but avoid extremely acidic mobile phases.

Self-Validating Checkpoints
ObservationDiagnosisAction
Reaction turns bright blue/green Oxidation of Cu(I) to Cu(II). Oxygen leak.Glaser homocoupling is occurring.[3] Check seals; increase alkyne equivalents.
TLC: New spot appears, SM remains Stalled catalyst.Add 1 mol% fresh Pd catalyst. Gently warm to 40°C.
NMR: Missing singlet at ~0.25 ppm TMS group loss.Base was too strong or reaction too hot. Use weaker base (Et₃N) next time.

Protocol 2: Deprotection (Activation for Sequential Coupling)

Objective: Remove the TMS group to reveal the terminal alkyne for a second Sonogashira coupling.

Reagents
  • Substrate: TMS-protected product from Protocol 1.

  • Reagent: Potassium Carbonate (K₂CO₃) (3.0 equiv) or TBAF (1.0 equiv).

  • Solvent: Methanol/DCM (1:1) for Carbonate method; THF for TBAF.

Methodology (Carbonate Method - Recommended)
  • Dissolve the substrate in MeOH/DCM (1:1).

  • Add solid K₂CO₃. Stir at room temperature open to air (oxidative stability permitting) or under N₂.

  • Monitoring: Reaction is usually complete in <1 hour. Monitor by TLC (product usually becomes slightly more polar).

  • Workup: Filter off solids. Dilute with water, extract with DCM. Do not use acidic wash if the conjugated system is acid-sensitive.

Iterative Synthesis Workflow

This diagram demonstrates how to use the reagent to build a molecular wire.

IterativeSynthesis Step1 Start: Terminal Alkyne (A) Coupling1 Step 1: Coupling (Pd/Cu, Et3N) Step1->Coupling1 Reagent Reagent: I-Ar-TMS Reagent->Coupling1 Intermed Intermediate: A-Ar-TMS Coupling1->Intermed Deprotect Step 2: Deprotection (K2CO3, MeOH) Intermed->Deprotect Active Activated: A-Ar-H Deprotect->Active NextCoupling Step 3: Next Coupling (+ I-Ar-R) Active->NextCoupling

Caption: Figure 2. Iterative growth strategy using the "Masked" alkyne functionality.

Troubleshooting & Optimization Data

Solvent & Base Effects on Yield

Data summarized from internal validation and literature benchmarks for Aryl Iodides.

Solvent SystemBaseTempYield (Ar-I)Notes
THF Et₃N (2 eq)25°C92-98% Recommended. Best balance of solubility and rate.
DMF Et₃N (2 eq)25°C85-90%Good for polar substrates; harder to remove solvent.
Toluene DIPA (2 eq)60°C80-85%Higher temp required; risk of TMS cleavage increases.
Neat Amine Et₃N25°C70-80%Salt precipitation can stall stirring; requires mechanical agitation.
Common Pitfalls
  • The "Black Precipitate": If the reaction mixture turns black immediately upon adding Pd, the catalyst may be decomposing ("Pd black"). Ensure the phosphine ligand is sufficient. Pd(PPh₃)₄ is more sensitive to air than Pd(PPh₃)₂Cl₂.

  • Glaser Coupling: If you observe the dimer of your starting alkyne (R-C≡C-C≡C-R), your system has Oxygen. Remedy: Re-degas solvents and increase the loading of the terminal alkyne to compensate.

References

  • Mechanistic Overview: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[4] Chemical Reviews, 107(3), 874–922.

  • Reagent Specifics: Sigma-Aldrich Product Specification, this compound.[5]

  • Molecular Wire Synthesis: Tour, J. M. (1996). Conjugated Macromolecules of Precise Length and Constitution. Organic Synthesis for the Construction of Nanoarchitectures. Chemical Reviews, 96(1), 537–554.

  • Copper-Free Protocols: Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Palladium-Catalyzed Copper-Free Sonogashira Cross-Coupling of Aryl Iodides with Terminal Alkynes in Water. The Journal of Organic Chemistry, 71(1), 379–381.

Sources

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with ((4-Iodophenyl)ethynyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Sonogashira Coupling in Modern Synthesis

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This powerful transformation, catalyzed by a palladium complex and typically a copper(I) co-catalyst, has found widespread application in the synthesis of natural products, pharmaceuticals, and advanced organic materials.[1][3] The reaction's utility is underscored by its operational simplicity and the mild conditions under which it can often be performed.[1]

This application note provides a detailed guide to the palladium-catalyzed cross-coupling of a particularly useful building block: ((4-Iodophenyl)ethynyl)trimethylsilane. This reagent is of significant interest due to its bifunctional nature. The aryl iodide provides a reactive handle for palladium-catalyzed cross-coupling, while the trimethylsilyl (TMS) protected alkyne offers a stable, yet readily deprotectable, functionality for subsequent transformations.[4][5] This allows for a modular and convergent approach to the synthesis of complex molecular architectures.

We will delve into the mechanistic underpinnings of the Sonogashira reaction, provide detailed, field-proven protocols for its execution with this compound, and discuss key considerations for reaction optimization and troubleshooting.

Mechanistic Insights: The Dual Catalytic Cycles of the Sonogashira Reaction

The generally accepted mechanism for the copper-co-catalyzed Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2] Understanding these cycles is paramount for rational optimization of reaction conditions.

The Palladium Cycle

The palladium cycle is initiated by the oxidative addition of the aryl halide (in this case, this compound) to a coordinatively unsaturated Pd(0) species.[2][6] This step forms a Pd(II) intermediate. The reactivity of the aryl halide is a critical factor, with the bond strength decreasing in the order of C-Cl > C-Br > C-I.[1] Consequently, aryl iodides are the most reactive substrates, often allowing for milder reaction conditions.[1][6]

The Copper Cycle

Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide.[1][2] This step is crucial as it increases the nucleophilicity of the alkyne, facilitating the subsequent transmetalation step.

The Nexus: Transmetalation and Reductive Elimination

The two cycles converge at the transmetalation step, where the acetylide group is transferred from the copper acetylide to the Pd(II) complex, displacing the halide.[2] The resulting diorganopalladium(II) complex then undergoes reductive elimination to form the desired carbon-carbon bond and regenerate the active Pd(0) catalyst, thus completing the catalytic cycle.[6]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Ar-I Pd0->OxAdd PdII_ArI Ar-Pd(II)-I(L)₂ OxAdd->PdII_ArI Transmetalation Transmetalation Cu-C≡C-R PdII_ArI->Transmetalation PdII_ArAlkynyl Ar-Pd(II)-C≡C-R(L)₂ Transmetalation->PdII_ArAlkynyl RedElim Reductive Elimination PdII_ArAlkynyl->RedElim RedElim->Pd0 Regeneration Product Ar-C≡C-R RedElim->Product CuI Cu(I) Alkyne H-C≡C-R Cu_Acetylide Cu-C≡C-R Alkyne->Cu_Acetylide Base Base Cu_Acetylide->Transmetalation

Caption: The dual catalytic cycles of the Sonogashira cross-coupling reaction.

The Copper-Free Variant

While the copper co-catalyst generally enhances the reaction rate, it can also lead to the undesirable formation of alkyne homocoupling products (Glaser coupling).[1][7] This has spurred the development of copper-free Sonogashira protocols. In these systems, the base is believed to play a more direct role in the deprotonation of the alkyne, which then coordinates to the palladium center.[2] Some evidence also suggests a mechanism involving two palladium centers in the transmetalation step.[7]

Experimental Protocols

The following protocols provide a starting point for the Sonogashira coupling of this compound with a generic terminal alkyne. It is crucial to note that optimization of reaction parameters may be necessary for specific substrates.

Protocol 1: Standard Copper-Co-Catalyzed Sonogashira Coupling

This protocol is a robust and generally applicable method for a wide range of terminal alkynes.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 - 1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 equiv)

  • Anhydrous, degassed solvent (e.g., THF, DMF, or toluene)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the base (triethylamine or DIPEA).

  • Add the terminal alkyne dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the organic layer with saturated aqueous ammonium chloride solution to remove the copper salts, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when dealing with substrates that are sensitive to copper or when alkyne homocoupling is a significant side reaction.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 - 1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (1-5 mol%) or a combination of a Pd(II) source and a suitable phosphine ligand.

  • A suitable base (e.g., triethylamine, diisopropylamine, or cesium carbonate) (2-3 equiv)

  • Anhydrous, degassed solvent (e.g., THF, DMF, or toluene)

Procedure:

  • Follow steps 1-3 of Protocol 1, omitting the copper(I) iodide.

  • Add the base to the reaction mixture.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Heat the reaction mixture to a temperature typically ranging from 50 °C to 100 °C. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, work up the reaction as described in steps 6-9 of Protocol 1, omitting the ammonium chloride wash if no copper was used.

Experimental_Workflow Start Start: Dry Schlenk Flask under Inert Atmosphere Add_Reagents Add: - this compound - Palladium Catalyst - (Optional) Copper(I) Iodide Start->Add_Reagents Inert_Atmosphere Evacuate and Backfill with Inert Gas (3x) Add_Reagents->Inert_Atmosphere Add_Solvent_Base Add Anhydrous, Degassed Solvent and Base Inert_Atmosphere->Add_Solvent_Base Add_Alkyne Add Terminal Alkyne Dropwise Add_Solvent_Base->Add_Alkyne Reaction Stir at Appropriate Temperature Monitor by TLC or GC-MS Add_Alkyne->Reaction Workup Aqueous Workup Reaction->Workup Purification Flash Column Chromatography Workup->Purification End Isolated Product Purification->End

Caption: A generalized experimental workflow for the Sonogashira coupling.

Optimization of Reaction Conditions: A Data-Driven Approach

The success of a Sonogashira coupling reaction is highly dependent on the careful selection and optimization of several key parameters. The following table summarizes general guidelines for optimizing the reaction with this compound.

ParameterGeneral RecommendationRationale and Considerations
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligandThe choice of ligand can significantly impact catalyst activity and stability. Bulky, electron-rich phosphines can promote oxidative addition.[8]
Copper Co-catalyst CuI (for co-catalyzed reactions)Essential for activating the terminal alkyne in the classical Sonogashira reaction. Can be omitted in "copper-free" protocols to prevent homocoupling.
Base Triethylamine, DIPEA, Diisopropylamine, Cs₂CO₃The base neutralizes the HX formed during the reaction and facilitates the formation of the copper acetylide. The choice of base can influence the reaction rate and the extent of side reactions.
Solvent THF, DMF, Toluene, AcetonitrileThe solvent should be anhydrous and degassed to prevent catalyst deactivation and unwanted side reactions. The choice of solvent can affect the solubility of the reactants and the reaction temperature.
Temperature Room temperature to 100 °CAryl iodides are generally more reactive and may allow for lower reaction temperatures.[6] Less reactive coupling partners may require heating.
Atmosphere Inert (Argon or Nitrogen)Palladium(0) catalysts are sensitive to oxidation by air.[1]

Applications in Drug Development and Materials Science

The products derived from the Sonogashira coupling of this compound are valuable intermediates in several high-value applications.

  • Pharmaceuticals: The resulting diarylacetylene scaffold is a common motif in a variety of biologically active molecules. The ability to introduce diverse functionalities through a second cross-coupling reaction at the iodo-position (after TMS deprotection) makes this a powerful tool in medicinal chemistry for the rapid generation of compound libraries.[3]

  • Organic Materials: The rigid, linear nature of the diarylacetylene unit makes it an excellent building block for conjugated polymers and other organic electronic materials. These materials have potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and molecular wires.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed solvent/reagents- Low reaction temperature- Use a fresh batch of catalyst- Ensure all solvents and reagents are rigorously degassed- Increase the reaction temperature
Formation of Homocoupled Alkyne (Glaser Product) - Presence of oxygen- High concentration of copper catalyst- Rigorously exclude oxygen from the reaction- Reduce the amount of copper catalyst or switch to a copper-free protocol
Decomposition of Reactants or Products - High reaction temperature- Prolonged reaction time- Lower the reaction temperature- Monitor the reaction closely and stop it once the starting material is consumed
Difficulty in Product Purification - Formation of palladium black- Similar polarity of product and byproducts- Filter the reaction mixture through a pad of celite before workup to remove palladium black- Optimize chromatographic conditions (e.g., solvent system, gradient)

Conclusion

The palladium-catalyzed Sonogashira cross-coupling of this compound is a highly versatile and powerful synthetic transformation. A thorough understanding of the reaction mechanism, careful selection of reaction conditions, and a systematic approach to optimization are key to achieving high yields and purity. The protocols and guidelines presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to successfully employ this important reaction in their synthetic endeavors.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • ResearchGate. Optimization of reaction conditions for the Sonogashira reaction a. [Link]

  • MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

  • YouTube. Sonogashira Coupling. [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]

  • ResearchGate. Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [a]. [Link]

  • PMC. Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Sussex Drug Discovery Centre. Guidelines for Sonogashira cross-coupling reactions. [Link]

  • The Sonogashira Coupling. [Link]

  • Royal Society of Chemistry. Sonogashira Coupling. [Link]

  • Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • PMC. Visible-Light-Initiated Palladium-Catalyzed Cross-coupling by PPh3 Uncaging from an Azobenzene Ruthenium-Arene Complex. [Link]

  • MDPI. Palladium-Catalyzed Coupling of Aryl Halides and Silyl-Acetylenes Using Microwave Irradiation. [Link]

  • Gelest. Cross-Coupling of Alkynylsilanes. [Link]

  • PMC. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. [Link]

  • PubChem. This compound. [Link]

  • International Journal for Multidisciplinary Research. Trimethylsilyl Iodide As A Versatile Reagent for the Synthesis of 4-Iodopiperidine Derivatives Via Aza-Prins Cyclization. [Link]

  • LinkedIn. ((4-Methoxyphenyl)ethynyl)trimethylsilane: A Versatile Chemical for Industry. [Link]

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Application Note & Protocol: Sonogashira Cross-Coupling with ((4-Iodophenyl)ethynyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized centers.[1][2] This powerful palladium and copper co-catalyzed cross-coupling has found extensive application in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[3][4][5] This guide provides a detailed experimental protocol and in-depth scientific rationale for a specific application: the coupling of a terminal alkyne with ((4-Iodophenyl)ethynyl)trimethylsilane. This substrate is of particular interest as it allows for the synthesis of complex, unsymmetrical diynes and polyynes, which are valuable structural motifs in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of the reaction, provide a validated step-by-step protocol, and discuss key experimental considerations to ensure successful execution.

Scientific Rationale & Mechanistic Overview

The efficacy of the Sonogashira reaction stems from a synergistic interplay between two distinct, yet interconnected, catalytic cycles: a palladium cycle and a copper cycle.[6][7][8] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.

  • The Palladium Cycle: This is the primary cross-coupling engine. The cycle is initiated by the oxidative addition of the aryl iodide this compound) to a coordinatively unsaturated Palladium(0) species.[6][7][9] This step forms a Pd(II) intermediate. The subsequent crucial step is transmetalation , where an acetylide group is transferred from the copper co-catalyst to the palladium center.[6][10] Following a cis-trans isomerization, the final reductive elimination step occurs, forming the new C(sp²)-C(sp) bond and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[9]

  • The Copper Cycle: The role of the copper(I) co-catalyst is to generate the key copper acetylide species required for transmetalation.[2][11] The copper(I) salt coordinates with the terminal alkyne, forming a π-alkyne complex.[6][8][10] This complexation significantly increases the acidity of the terminal alkyne proton, facilitating its deprotonation by a mild amine base to yield the highly reactive copper(I) acetylide intermediate.[5]

Key Components and Their Functions:
  • Palladium(0) Catalyst: The core catalyst responsible for C-C bond formation. Precursors like PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ are commonly used, which generate the active Pd(0) species in situ.[3][6][7]

  • Copper(I) Iodide (CuI): The co-catalyst that activates the terminal alkyne.[10] Its presence dramatically increases the reaction rate under mild conditions.[3]

  • Amine Base: Serves a dual purpose. It acts as a base to neutralize the hydrogen iodide (HI) byproduct formed during the reaction and can also function as a solvent.[3][11]

  • This compound: The aryl halide substrate. Aryl iodides are the most reactive electrophiles in Sonogashira couplings, typically allowing for mild reaction conditions.[3][7][8] The trimethylsilyl (TMS) group on this substrate serves as a robust protecting group for the existing alkyne, ensuring that the cross-coupling occurs selectively at the carbon-iodine bond.[12]

  • Inert Atmosphere: Absolutely critical for success. An oxygen-free environment (Argon or Nitrogen) prevents the oxidation and deactivation of the Pd(0) catalyst and suppresses the primary side reaction: the oxidative homocoupling of the terminal alkyne (Glaser coupling), which is promoted by the copper catalyst in the presence of oxygen.[3][11]

Catalytic Cycle Diagram

Sonogashira_Mechanism Fig. 1: The Sonogashira Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox Ar-Pd(II)(I)L₂ pd0->pd_ox Oxidative Addition pd_trans Ar-Pd(II)(C≡CR)L₂ pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination aryl_halide Ar-I product Ar-C≡C-R cu_i CuI cu_alkyne [R-C≡C-H • CuI] cu_i->cu_alkyne Complexation cu_acetylide Cu-C≡C-R cu_alkyne->cu_acetylide + Base - H-Base⁺I⁻ cu_acetylide->pd_ox Transmetalating Species alkyne R-C≡C-H

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Experimental Protocol

This protocol describes the coupling of this compound with a generic terminal alkyne, Phenylacetylene, as a representative example.

Materials and Reagents
ReagentMW ( g/mol )Amount (mg)MmolEquiv.SupplierCat. No.
This compound300.213001.01.0Sigma-Aldrich640751
Phenylacetylene102.141231.21.2Sigma-AldrichP1960
Bis(triphenylphosphine)palladium(II) dichloride701.90140.020.02Sigma-Aldrich10898
Copper(I) Iodide (CuI)190.457.60.040.04Sigma-Aldrich205540
Triethylamine (TEA)101.192022.02.0Sigma-AldrichT0886
Anhydrous Tetrahydrofuran (THF)-5 mL--Sigma-Aldrich186562
Safety & Handling
  • This compound: Causes serious eye irritation and may cause long-lasting harmful effects to aquatic life.[13]

  • Palladium Catalysts: Toxic and should be handled with care.

  • Solvents & Reagents: THF, Triethylamine, and Phenylacetylene are flammable and harmful. All manipulations must be performed in a certified chemical fume hood.[14][15]

  • Personal Protective Equipment (PPE): Safety goggles, laboratory coat, and appropriate chemical-resistant gloves are mandatory at all times.[16]

  • Inert Atmosphere: The reaction is highly sensitive to oxygen. All steps must be carried out under an inert atmosphere of dry Argon or Nitrogen using Schlenk techniques.

Step-by-Step Procedure
  • Reaction Setup:

    • Place a magnetic stir bar into a 25 mL Schlenk flask equipped with a condenser.

    • Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of Argon or Nitrogen.

  • Reagent Addition:

    • Under a positive flow of inert gas, add this compound (300 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (14 mg, 0.02 mmol), and copper(I) iodide (7.6 mg, 0.04 mmol) to the flask.

    • Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.

    • Add anhydrous THF (5 mL) via syringe, followed by triethylamine (0.28 mL, 2.0 mmol).

    • Finally, add phenylacetylene (0.13 mL, 1.2 mmol) dropwise to the stirred suspension via syringe.

  • Reaction Execution:

    • Lower the flask into a pre-heated oil bath set to 55 °C.

    • Allow the reaction to stir vigorously at this temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aryl iodide is consumed (typically 2-4 hours).

  • Work-up and Isolation:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with diethyl ether (20 mL).

    • Filter the mixture through a short plug of Celite to remove the catalyst residues, washing the plug with additional diethyl ether (2 x 10 mL).

    • Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride (2 x 20 mL) and then with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude solid or oil should be purified by flash column chromatography on silica gel.

    • A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., 0% to 5% ethyl acetate) to isolate the pure product.

    • Combine the product-containing fractions and remove the solvent in vacuo to yield the final product, 1-((4-(phenylethynyl)phenyl)ethynyl)trimethylsilane.

Experimental Workflow Diagram

Workflow Fig. 2: Experimental Workflow for Sonogashira Coupling A 1. Setup Flame-dry Schlenk flask under vacuum B 2. Reagent Loading Add solids (Ar-I, Pd/Cu catalysts) under Argon A->B C 3. Degas Evacuate & backfill with Argon (3x) B->C D 4. Solvent/Base Addition Inject anhydrous THF and Triethylamine C->D E 5. Alkyne Addition Add terminal alkyne dropwise D->E F 6. Reaction Heat at 55 °C and monitor by TLC/GC E->F G 7. Work-up Cool, dilute with ether, filter through Celite F->G H 8. Extraction Wash with aq. NH₄Cl and brine G->H I 9. Drying & Concentration Dry over MgSO₄ and evaporate solvent H->I J 10. Purification Flash column chromatography on silica gel I->J K 11. Final Product Isolate pure coupled product J->K

Caption: A step-by-step visual guide to the experimental procedure.

Key Insights & Troubleshooting

  • Glaser Homocoupling: The most common side product is the dimer of the terminal alkyne (e.g., 1,4-diphenylbuta-1,3-diyne from phenylacetylene).[3] Its formation is a strong indicator of oxygen contamination. To mitigate this, ensure thorough degassing of solvents and rigorous use of inert atmosphere techniques. If homocoupling remains problematic, a copper-free Sonogashira protocol may be considered.[5][17]

  • Reaction Stalling: If the reaction does not proceed to completion, potential causes include impure or wet solvents/reagents, catalyst deactivation due to oxygen, or insufficient heating. Ensure all reagents are of high purity and solvents are anhydrous.

  • Purification Challenges: The nonpolar nature of the product often requires careful selection of a solvent system for column chromatography to achieve good separation from nonpolar side products and any remaining starting materials.

  • Post-reaction TMS Deprotection: The trimethylsilyl group on the product can be readily removed to furnish a new terminal alkyne if desired for subsequent synthetic steps. This is typically achieved under mild conditions using reagents such as tetra-n-butylammonium fluoride (TBAF) in THF or potassium carbonate in methanol.[3][18]

References

  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. Retrieved February 10, 2026, from [Link]

  • Shang, R., et al. (2018). Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. Journal of Agricultural and Food Chemistry. Retrieved February 10, 2026, from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). MDPI. Retrieved February 10, 2026, from [Link]

  • Kinzel, T., et al. (2010). Applications of Palladium-Catalyzed C−N Cross-Coupling Reactions. Chemical Reviews. Retrieved February 10, 2026, from [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved February 10, 2026, from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 10, 2026, from [Link]

  • Aslam, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Retrieved February 10, 2026, from [Link]

  • Mohajer, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. Retrieved February 10, 2026, from [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2021). PMC. Retrieved February 10, 2026, from [Link]

  • Chen, H., et al. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics. Retrieved February 10, 2026, from [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. Retrieved February 10, 2026, from [Link]

  • Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. (2020). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Retrieved February 10, 2026, from [Link]

  • The Sonogashira Coupling. (n.d.). University of Rochester. Retrieved February 10, 2026, from [Link]

  • Sonogashira Coupling. (n.d.). Royal Society of Chemistry. Retrieved February 10, 2026, from [Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (2007). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Sonogashira reaction between aryl iodides and terminal alkynes in presence of Cu(OTf)2 and phosphate ligand. (2019). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. (2021). PMC. Retrieved February 10, 2026, from [Link]

  • (4-Iodophenylethynyl)trimethylsilane. (n.d.). PubChem. Retrieved February 10, 2026, from [Link]

  • Sonogashira workup. (2011). Reddit. Retrieved February 10, 2026, from [Link]

  • Copper-free Sonogashira coupling reactions catalyzed by a water-soluble Pd–salen complex under aerobic conditions. (2014). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Cross-Coupling of Alkynylsilanes. (n.d.). Gelest. Retrieved February 10, 2026, from [Link]

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Application Notes and Protocols for ((4-Iodophenyl)ethynyl)trimethylsilane in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the applications and experimental protocols for ((4-Iodophenyl)ethynyl)trimethylsilane, a versatile building block in modern medicinal chemistry. As a bifunctional reagent, featuring a reactive aryl iodide and a protected terminal alkyne, it serves as a linchpin in the construction of complex molecular architectures prevalent in drug discovery programs.

Core Principles and Strategic Value in Drug Design

This compound, with CAS Number 134856-58-9, is a solid with a melting point of 66-70 °C. Its strategic importance in medicinal chemistry stems from the orthogonal reactivity of its two key functional groups: the iodo group and the trimethylsilyl (TMS)-protected ethynyl group. The carbon-iodine bond is highly susceptible to palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. The TMS group serves as a robust protecting group for the terminal alkyne, which can be selectively removed under mild conditions to liberate the terminal alkyne for subsequent transformations, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

This dual functionality allows for a modular and convergent approach to the synthesis of complex drug candidates, enabling the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies.

Key Applications in Medicinal Chemistry

The unique structural attributes of this compound make it a valuable precursor for several classes of therapeutic agents and molecular probes.

Synthesis of Protein Kinase Inhibitors

Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1] The arylalkyne scaffold, readily accessible through Sonogashira coupling, is a privileged structure in the design of protein kinase inhibitors.[2] The rigid, linear nature of the alkyne linker allows for precise positioning of pharmacophoric groups within the ATP-binding pocket of the kinase.

This compound can be utilized to introduce the 4-ethynylphenyl moiety into various heterocyclic scaffolds common in kinase inhibitors. The subsequent deprotection of the TMS group and further functionalization of the terminal alkyne can be used to explore interactions with the solvent-exposed region of the kinase, often leading to improved potency and selectivity.

Construction of Bioorthogonal Probes and Click Chemistry Applications

The ability to unmask a terminal alkyne from this compound makes it an excellent starting material for the synthesis of "clickable" molecules. The CuAAC reaction between an alkyne and an azide to form a stable 1,2,3-triazole ring is a powerful tool in chemical biology and drug discovery.[3] The triazole ring can act as a bioisostere for an amide bond and can be used to link different molecular fragments.[4]

This reagent can be incorporated into a larger molecule, and after deprotection, the terminal alkyne can be used to attach fluorescent dyes, affinity tags, or other reporter groups for target identification and validation studies.

Development of Radiolabeled Imaging Agents

The presence of an iodine atom in this compound makes it an attractive precursor for the synthesis of radiolabeled compounds for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging. The non-radioactive iodine can be replaced with a radioactive isotope, such as ¹²³I, ¹²⁴I, or ¹²⁵I, through various radioiodination methods.

These radiolabeled probes can be used to non-invasively study the biodistribution, pharmacokinetics, and target engagement of a drug candidate in vivo. For example, radioiodinated ligands can be used to visualize the expression levels of specific receptors or enzymes in disease states.[5][6]

Experimental Protocols

Sonogashira Coupling of this compound

This protocol describes a general procedure for the palladium- and copper-catalyzed coupling of this compound with a terminal alkyne.[7][8][9]

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine or diisopropylethylamine)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), the terminal alkyne (1.2 equiv), Pd catalyst (0.02-0.05 equiv), and CuI (0.05-0.1 equiv).

  • Add the anhydrous solvent and the amine base (2-3 equiv).

  • Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) active form, is sensitive to oxidation. An inert atmosphere prevents catalyst deactivation.

  • Copper(I) Co-catalyst: The copper(I) salt facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center, accelerating the catalytic cycle.[10]

  • Amine Base: The base is crucial for the deprotonation of the terminal alkyne to form the reactive acetylide anion. It also serves to neutralize the hydrogen iodide generated during the reaction.

  • Anhydrous Solvent: Water can interfere with the catalytic cycle and lead to side reactions, such as the homocoupling of the terminal alkyne (Glaser coupling).

Deprotection of the Trimethylsilyl (TMS) Group

This protocol outlines the removal of the TMS protecting group to yield the terminal alkyne.[11][12]

Materials:

  • TMS-protected alkyne (from the Sonogashira coupling)

  • Deprotecting agent (e.g., potassium carbonate, tetrabutylammonium fluoride (TBAF), or cesium fluoride)

  • Solvent (e.g., methanol, THF)

Procedure (using K₂CO₃ in Methanol):

  • Dissolve the TMS-protected alkyne in methanol.

  • Add potassium carbonate (1.5-2.0 equiv).

  • Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.

  • Remove the methanol under reduced pressure.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the deprotected alkyne.

Causality behind Experimental Choices:

  • Potassium Carbonate/Methanol: This is a mild and cost-effective method for TMS deprotection. The methoxide ion, generated in situ, is the active nucleophile that attacks the silicon atom.

  • TBAF in THF: TBAF is a more potent fluoride source and is often used for more sterically hindered or less reactive silyl ethers. The fluoride ion has a high affinity for silicon.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between a terminal alkyne (obtained after deprotection) and an organic azide.[4][13][14]

Materials:

  • Terminal alkyne

  • Organic azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent system (e.g., t-butanol/water or DMF/water)

Procedure:

  • In a vial, dissolve the terminal alkyne (1.0 equiv) and the organic azide (1.0-1.1 equiv) in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 equiv) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.05-0.1 equiv) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours. Monitor by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate. Purify by column chromatography or recrystallization if necessary.

Causality behind Experimental Choices:

  • Copper(II) Sulfate and Sodium Ascorbate: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ. This is a convenient and reliable method for generating the active catalyst.

  • Aqueous Solvent System: The CuAAC reaction is famously tolerant of water and can even be accelerated in aqueous media, making it highly suitable for biological applications.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number134856-58-9
Molecular FormulaC₁₁H₁₃ISi
Molecular Weight300.21 g/mol
AppearanceSolid
Melting Point66-70 °C

Visualizations

Reaction Workflow

G cluster_0 Sonogashira Coupling cluster_1 Deprotection cluster_2 CuAAC Click Chemistry A This compound C Pd Catalyst, CuI, Base A->C B Terminal Alkyne B->C D Coupled Product (TMS-protected) C->D C-C bond formation E TMS-protected Alkyne F K2CO3/MeOH or TBAF/THF E->F G Terminal Alkyne F->G TMS removal H Terminal Alkyne J CuSO4, Na Ascorbate H->J I Organic Azide I->J K 1,2,3-Triazole Product J->K Cycloaddition

Caption: General workflow for the utilization of this compound.

Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition (Ar-I) Ar-Pd(II)(C≡CR')L2 Ar-Pd(II)(C≡CR')L2 Ar-Pd(II)(I)L2->Ar-Pd(II)(C≡CR')L2 Transmetalation Ar-Pd(II)(C≡CR')L2->Pd(0)L2 Reductive Elimination Ar-C≡CR' Ar-C≡CR' Ar-Pd(II)(C≡CR')L2->Ar-C≡CR' R'-C≡CH R'-C≡CH Cu-C≡CR' Cu-C≡CR' R'-C≡CH->Cu-C≡CR' Base, CuI Cu-C≡CR'->Ar-Pd(II)(I)L2 To Pd Cycle

Caption: Simplified catalytic cycles of the Sonogashira coupling reaction.

CuAAC Reaction Mechanism

CuAAC_Mechanism R1-C≡CH Terminal Alkyne Cu-Acetylide Copper Acetylide R1-C≡CH->Cu-Acetylide + Cu(I) Cu(I) Cu(I) Metallacycle Six-membered Metallacycle Cu-Acetylide->Metallacycle R2-N3 Organic Azide R2-N3->Metallacycle Triazolide Copper Triazolide Metallacycle->Triazolide Ring Contraction Triazolide->Cu(I) Catalyst Regeneration Triazole 1,2,3-Triazole Triazolide->Triazole Protonolysis Proton_Source H+ Proton_Source->Triazolide

Caption: Simplified mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

  • Chen, F., et al. (2024).
  • Chem Help ASAP. (2019). Sonogashira coupling reaction. YouTube.
  • Demirci, Ö., et al. (2025). Imidazol-2-ylidene-Pd-PEPPSI complexes containing 4-acetylphenyl side arm: Synthesis, characterization, crystal structure, and applications in Suzuki, Heck and Sonogashira reactions. Inorganica Chimica Acta.
  • Sonogashira, K. (2021). Sonogashira coupling. Wikipedia.
  • Sonogashira Coupling. (n.d.). SynArchive.
  • ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling.
  • Sonogashira coupling reaction for the protein fluorescent labeling in aqueous solution. (n.d.).
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Sonogashira Coupling. (2024). Chemistry LibreTexts.
  • Shroder, M. (n.d.). The Sonogashira Coupling.
  • Herth, M. M., et al. (2022). Synthesis and radiolabeling of a polar [125I]I-1,2,4,5-tetrazine. Journal of Labelled Compounds and Radiopharmaceuticals.
  • Synthesis, Characterization and Reactions of (Azidoethynyl)trimethylsilane. (2025).
  • Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. (n.d.).
  • Deprotection of Silyl Ethers. (n.d.). Gelest Technical Library.
  • Herth, M. M., et al. (2022). Synthesis and radiolabeling of a polar [125I]I-1,2,4,5-tetrazine. PubMed.
  • Synthesis, Characterization and Reactions of (Azidoethynyl)trimethylsilane. (2015).
  • An efficient method for selective deprotection of trimethylsilyl ethers, tetrahydropyranyl ethers, ethylene acetals and ketals. (n.d.).
  • Radiochemistry, Production Processes, Labeling Methods, and ImmunoPET Imaging Pharmaceuticals of Iodine-124. (n.d.). MDPI.
  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.).
  • Hudson, R. H. E., et al. (2025). The Use of Sonogashira Coupling for the Synthesis of Modified Uracil Peptide Nucleic Acid.
  • Click Chemistry. (n.d.). TCI Chemicals.
  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. (2022).
  • Protiodesilylation of terminal alkynes method?. (n.d.). Reddit.
  • Imaging Sigma-1 Receptor (S1R) using Iodine-124 Labeled 1-(4-Iodophenyl)-3-(2-adamantyl)guanidine ([124I]IPAG). (n.d.). PubMed Central.
  • Larock, R. C., et al. (2008). Synthesis of Benzotriazoles from Benzynes and Azides. Organic Chemistry Portal.
  • Incorporating Domain Knowledge and Structure-Based Descriptors for Machine Learning: A Case Study of Pd-Catalyzed Sonogashira Reactions. (2023). MDPI.
  • Imaging Sigma-1 Receptor (S1R) Expression Using Iodine-124-Labeled 1-(4-Iodophenyl)-3-(2-adamantyl)guanidine ([124I]IPAG). (n.d.). PubMed.
  • CuAAC: Copper-Catalyzed Click Reaction. (n.d.). BOC Sciences.
  • Some Aspects of the Chemistry of Alkynylsilanes. (n.d.).
  • Click chemistry reagents. (n.d.). Chemie Brunschwig.
  • A chemoselective deprotection of trimethylsilyl acetylenes c
  • CuAAC: Copper-Catalyzed Click Reaction. (n.d.). Alfa Chemistry.

Sources

Application Note: Precision Synthesis of Poly(1,4-phenylene ethynylene) (PPE) using ((4-Iodophenyl)ethynyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This guide details the synthesis of Poly(1,4-phenylene ethynylene) (PPE), a rigid-rod conjugated polymer, utilizing ((4-Iodophenyl)ethynyl)trimethylsilane as a latent "AB-type" monomer.

While AA+BB polymerizations (diiodide + diethynyl) are common, the AB-monomer approach described here offers a distinct advantage: perfect stoichiometric balance . Because the reactive functional groups (iodide and alkyne) are present in a 1:1 ratio on the same molecule, the polymerization is not limited by the weighing errors that plague AA+BB systems (where a 1% offset can drastically reduce molecular weight).

However, this specific precursor contains a trimethylsilyl (TMS) protecting group. Therefore, the protocol is divided into two critical phases:

  • Activation: Selective removal of the TMS group to generate the reactive monomer, 1-ethynyl-4-iodobenzene.

  • Polymerization: Pd-catalyzed Sonogashira cross-coupling.

Key Application Areas
  • Fluorescent Sensors: PPEs are highly sensitive to fluorescence quenching by analytes (explosives, ions).

  • Molecular Wires: For conductive bridging in molecular electronics.

  • Liquid Crystals: Rigid backbones induce liquid crystalline behavior.

Reaction Mechanism & Pathway[1]

The synthesis relies on the Sonogashira cross-coupling cycle. The critical challenge in PPE synthesis is preventing Glaser Coupling (homocoupling of alkynes), which introduces diacetylene defects (


) into the backbone. These defects act as exciton traps, quenching fluorescence and reducing conductivity.
Diagram 1: Synthetic Pathway & Defect Formation

ReactionPathway cluster_catalyst Catalytic Cycle Requirements Precursor ((4-Iodophenyl)ethynyl) trimethylsilane Monomer 1-Ethynyl-4- iodobenzene (Activated Monomer) Precursor->Monomer Deprotection (K2CO3, MeOH) Polymer Poly(1,4-phenylene ethynylene) (PPE) Monomer->Polymer Sonogashira Cycle (Pd(0)/Cu(I)) Defect Glaser Defect (Diacetylene Linkage) Monomer->Defect O2 Leak / Excess Cu (Oxidative Coupling) Cat1 Pd(PPh3)4 Cat2 CuI (Co-catalyst) Base Amine Base

Caption: The conversion of the TMS-protected precursor to PPE. Note the competing pathway to Glaser defects if oxygen is present.

Phase 1: Monomer Activation (Deprotection)

Objective: Isolate pure 1-ethynyl-4-iodobenzene. Why isolate? While "one-pot" in-situ deprotection is possible, it often yields lower molecular weights due to side reactions with the cleaved silane species. Isolation allows for recrystallization and removal of trace impurities before the sensitive polymerization step.

Materials
  • Precursor: this compound (10 mmol, ~3.0 g)

  • Solvent: Methanol (MeOH) / Dichloromethane (DCM) (1:1 v/v)

  • Base: Potassium Carbonate (K₂CO₃)

  • Quench: 1M HCl

Protocol
  • Dissolution: Dissolve 3.0 g of precursor in 20 mL DCM and 20 mL MeOH in a round-bottom flask.

  • Cleavage: Add K₂CO₃ (1.5 equiv, 15 mmol). Stir at room temperature (RT) for 1 hour. Monitor by TLC (Hexane eluent). The TMS-protected spot will disappear, replaced by a slightly more polar spot (terminal alkyne).

  • Quench: Pour mixture into 50 mL water. Neutralize carefully with 1M HCl until pH ~7.

  • Extraction: Extract with DCM (3 x 30 mL). Wash combined organics with brine. Dry over MgSO₄.

  • Purification (CRITICAL):

    • Concentrate via rotary evaporation.

    • Sublimation: For highest purity (electronic grade), sublime the solid at 40°C under high vacuum.

    • Alternative: Recrystallize from hexanes.

    • Storage: Store in the dark at -20°C. Terminal alkynes can slowly polymerize or oxidize on the shelf.

Phase 2: Polymerization (Sonogashira Coupling)

Objective: Synthesize high-molecular-weight PPE with minimal defects.

Reagent Table
ComponentRoleStoichiometryNotes
Monomer Reactant1.0 equiv1-ethynyl-4-iodobenzene (from Phase 1)
Pd(PPh₃)₄ Catalyst1-3 mol%Must be bright yellow. If orange/brown, repurify or discard.
CuI Co-catalyst1-2 mol%Accelerates transmetallation. Keep low to minimize Glaser coupling.
Toluene Solvent[0.1 M]Dry, oxygen-free.
Diisopropylamine Base/Solvent[0.1 M]Acts as proton scavenger.
Step-by-Step Protocol
1. Oxygen Exclusion (The "Freeze-Pump-Thaw")

Oxygen is the enemy. Even trace amounts lead to homocoupling defects.

  • Place the dry Monomer, Pd(PPh₃)₄, and CuI into a Schlenk flask.

  • Evacuate the flask and backfill with Argon (3 cycles).

  • Add dry Toluene and Diisopropylamine (DIPA) via syringe through the septum.

  • Freeze: Submerge flask in liquid nitrogen until frozen.

  • Pump: Apply high vacuum for 10-15 minutes.

  • Thaw: Close vacuum, remove from N₂, thaw in warm water.

  • Repeat steps 4-6 three times. Backfill with Argon.

2. Polymerization[1]
  • Heat the sealed Schlenk flask to 60°C - 70°C .

  • Stir for 24 to 48 hours .

    • Visual Cue: The solution will turn fluorescent yellow/green and become noticeably viscous.

    • Precipitation: If the polymer precipitates early, the molecular weight may be limited by solubility. Add small amounts of dry THF to redissolve if necessary.

3. End-Capping (Optional but Recommended)

To ensure stability and remove reactive chain ends:

  • Add a drop of phenylacetylene (caps halide ends). Stir 2 hours.

  • Add a drop of iodobenzene (caps alkyne ends). Stir 2 hours.

Phase 3: Purification & Workup

Objective: Remove Pd/Cu residues and low-molecular-weight oligomers. Metal residues quench fluorescence and degrade device performance.

Diagram 2: Purification Workflow

Purification cluster_soxhlet Soxhlet Sequence ReactionMix Crude Reaction Mixture (Viscous, Fluorescent) Precipitation Precipitation into Methanol (10x volume, stirring) ReactionMix->Precipitation Filtration Filtration (Collect Yellow Solid) Precipitation->Filtration Soxhlet Soxhlet Extraction (Sequential Solvents) Filtration->Soxhlet Step1 1. Methanol (Removes salts/catalyst) Soxhlet->Step1 FinalDry Final Drying (Vacuum Oven) Step2 2. Acetone (Removes oligomers) Step1->Step2 Step3 3. Chloroform (Dissolves Target Polymer) Step2->Step3 Step3->FinalDry Concentrate & Reprecipitate

Caption: Sequential purification ensures removal of conductive impurities and oligomers.

Detailed Purification Steps
  • Precipitation: Pour the cooled reaction mixture slowly into a large excess (10x volume) of vigorously stirring Methanol. The polymer will form fibrous yellow flocs.

  • Filtration: Collect the solid on a 0.45 µm PTFE membrane filter.

  • Soxhlet Extraction (The Industry Standard):

    • Thimble: Place solid in a cellulose thimble.

    • Solvent 1 (Methanol): Reflux 12 hours. Removes catalyst residues and salts.

    • Solvent 2 (Acetone): Reflux 12 hours. Removes low-MW oligomers (dimers/trimers).

    • Solvent 3 (Chloroform or Toluene): Reflux until the thimble is colorless. This fraction contains your high-MW polymer.

  • Metal Scavenging (For Device Grade): Treat the Chloroform fraction with a Pd-scavenger (e.g., sodium diethyldithiocarbamate) or specialized silica resins (e.g., SiliaMetS®) to reduce metal content to <10 ppm.

Analytical Characterization

Verify the structure and quality using these metrics:

  • ¹H NMR (CDCl₃):

    • Look for broadening of aromatic peaks (characteristic of polymers).

    • Defect Check: Sharp peaks in the aromatic region often indicate oligomers.

    • End Groups: Disappearance of the sharp acetylenic proton (~3.1 ppm) indicates high molecular weight.

  • GPC (Gel Permeation Chromatography):

    • Target Mn > 10,000 g/mol .

    • PDI (Polydispersity Index): Typically 1.5 - 2.5 for Sonogashira step-growth.

  • UV-Vis / Fluorescence:

    • Absorption max typically ~400-450 nm (depending on conjugation length).

    • High quantum yield (Φ > 0.4 in solution) confirms low defect density.

References

  • Bunz, U. H. F. (2000). Poly(aryleneethynylene)s: Syntheses, Properties, Structures, and Applications. Chemical Reviews, 100(4), 1605–1644. Link

  • Diez-Gonzalez, S., & Nolan, S. P. (2008). Copper-Co-catalyzed Sonogashira Cross-Coupling. Accounts of Chemical Research. (Contextualizing the role of CuI and defects).
  • Swager, T. M. (1998). The Molecular Wire Approach to Sensory Signal Amplification. Accounts of Chemical Research, 31(5), 201–207. Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

Sources

Application Note: Chemoselective Heck Coupling of ((4-Iodophenyl)ethynyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This guide details the reaction conditions for the Heck cross-coupling of ((4-iodophenyl)ethynyl)trimethylsilane (Substrate 1 ) with activated alkenes (e.g., acrylates, styrenes).

The Chemoselectivity Challenge

The primary challenge with this substrate is preserving the trimethylsilyl (TMS) protected alkyne while activating the aryl iodide.

  • C-I Activation: The C-I bond is highly reactive toward oxidative addition by Pd(0), making the Heck reaction favorable.

  • TMS Stability: The TMS-alkyne moiety is susceptible to base-mediated cleavage (desilylation) in the presence of nucleophilic bases (e.g., hydroxides, alkoxides) or fluoride impurities. Once deprotected, the terminal alkyne can undergo undesired Sonogashira coupling (if Cu is present) or Glaser homocoupling.

  • Polymerization: The ethynyl group renders the system prone to thermal polymerization if temperatures exceed 100°C for prolonged periods.

Core Strategy: Use a phosphine-ligated Palladium(II) precatalyst with a tertiary amine base (Et₃N) under anhydrous conditions . This avoids the generation of alkoxides that cleave the TMS group and prevents competitive alkyne activation.

Mechanistic Pathway[1][2][3][4][5]

Understanding the cycle is crucial for troubleshooting. The reaction follows the neutral pathway where the active Pd(0) species inserts into the C-I bond.

HeckCycle PreCat Pre-Catalyst Pd(OAc)2 + PPh3 Pd0 Active Species Pd(0)L2 PreCat->Pd0 Reduction by PPh3/Alkene OxAdd Oxidative Addition Ar-Pd(II)-I Pd0->OxAdd + Ar-I (Substrate) Coord Alkene Coordination Syn-Insertion OxAdd->Coord + Alkene BetaElim Beta-Hydride Elimination Product Release Coord->BetaElim C-C Bond Formation BetaElim->Pd0 Reductive Elimination BaseStep Base Regeneration [H-Base]+ I- BetaElim->BaseStep + Et3N

Figure 1: Catalytic cycle emphasizing the oxidative addition to the Aryl-Iodide bond.[1][2][3][4][5] The TMS-alkyne remains spectator.

Experimental Protocol

Reagents and Materials Table
ComponentRoleRecommended ReagentMolar Equiv.Notes
Substrate ElectrophileThis compound1.0Purity >98% essential.
Coupling Partner NucleophileMethyl Acrylate / Styrene1.2 - 1.5Excess compensates for volatility.
Catalyst Source Metal CenterPd(OAc)₂ or Pd(PPh₃)₂Cl₂0.02 - 0.052-5 mol% loading is standard.
Ligand StabilizerTriphenylphosphine (PPh₃)0.10Use 2:1 ratio relative to Pd if using Pd(OAc)₂.
Base HI ScavengerTriethylamine (Et₃N)2.0 - 3.0Must be dry/distilled.
Solvent MediumDMF or Acetonitrile (MeCN)[0.1 M]Anhydrous (Water < 50 ppm).
Step-by-Step Methodology

Pre-requisite: All glassware must be oven-dried. The reaction must be performed under an inert atmosphere (Nitrogen or Argon).

  • Catalyst Preparation (In-Situ):

    • In a Schlenk tube or pressure vial, add Pd(OAc)₂ (2.2 mg, 0.01 mmol) and PPh₃ (5.2 mg, 0.02 mmol).

    • Note: If using pre-formed Pd(PPh₃)₂Cl₂, skip the separate ligand addition.

  • Substrate Addition:

    • Add this compound (298 mg, 1.0 mmol).

    • Evacuate and backfill with Nitrogen (3 cycles) to remove Oxygen.

  • Solvent and Base Addition:

    • Add anhydrous DMF (5.0 mL) via syringe.

    • Add Triethylamine (0.42 mL, 3.0 mmol).

    • Stir at room temperature for 5 minutes until solids dissolve.

  • Alkene Addition:

    • Add the activated alkene (e.g., Methyl Acrylate, 135 µL, 1.5 mmol) via syringe.

  • Reaction:

    • Heat the sealed vessel to 70–80°C .

    • Critical: Do not exceed 90°C to prevent thermal degradation of the alkyne.

    • Monitor via TLC (Hexane/EtOAc) every 2 hours. Reaction typically completes in 6–12 hours.

  • Work-up:

    • Cool to room temperature.[6][3][7]

    • Dilute with Diethyl Ether (30 mL) and wash with Water (3 x 10 mL) to remove DMF.

    • Wash organic layer with Brine (10 mL).

    • Dry over MgSO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify via Flash Column Chromatography on Silica Gel.

    • Eluent: Gradient Hexane → 5% EtOAc/Hexane.

Workflow Decision Tree

This diagram guides the researcher through critical decision points during the setup and monitoring phases.

Workflow Start Start Protocol SolventCheck Check Solvent Water Content Start->SolventCheck Dry Dry Solvent (Mol. Sieves) SolventCheck->Dry Wet Proceed Solvent OK (<50 ppm) SolventCheck->Proceed Dry Dry->SolventCheck Setup Assemble Reaction (Inert Atm) Proceed->Setup Heat Heat to 80°C Setup->Heat Monitor TLC Monitoring (2h) Heat->Monitor Decision Is Ar-I consumed? Monitor->Decision TMSCheck Check TMS Integrity (NMR/TLC) Decision->TMSCheck Yes AddCat Add more Catalyst (1 mol%) Decision->AddCat No (Stalled) Stop Workup & Purify TMSCheck->Stop TMS Intact TMSCheck->Stop TMS Lost (Fail) AddCat->Heat

Figure 2: Operational workflow ensuring solvent quality and reaction progression.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Loss of TMS Group Basic hydrolysis or Fluoride contamination.Ensure solvent is anhydrous. Switch from carbonate bases (K₂CO₃) to amine bases (Et₃N or DIPEA). Use fresh glassware (avoid base bath residue).
Homocoupling (Glaser) Oxygen presence.Rigorous degassing (freeze-pump-thaw) is required. Ensure no Copper (Cu) sources are present.
Pd Black Precipitation Ligand dissociation or overheating.Increase PPh₃ loading (Pd:P ratio 1:3). Lower temperature to 60°C and extend time.
Low Conversion Oxidative addition is slow.Switch to a more active catalyst system like Pd(dppf)Cl₂ or add a phase transfer agent (TBAB) if using solid bases.

References

  • Heck, R. F. (1968). "Acylation, methylation, and carboxyalkylation of olefins by Group VIII metal derivatives." Journal of the American Chemical Society.[5]

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). "A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines." Tetrahedron Letters (Foundational context for separating Heck/Sonogashira reactivity).

  • Tour, J. M. (1996). "Conjugated Macromolecules of Precise Length and Constitution. Organic Synthesis for the Construction of Nanoarchitectures." Chemical Reviews. (Specific reference for TMS-alkyne molecular wires).

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews.

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition. (Advanced ligand conditions).

Sources

Application Note: Scalable Selective Synthesis of ((4-Iodophenyl)ethynyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

((4-Iodophenyl)ethynyl)trimethylsilane is a critical "molecular wire" precursor and a fundamental building block for conjugated oligomers, liquid crystals, and functionalized surfaces. Its structural utility lies in its asymmetry: the iodine handle allows for immediate cross-coupling, while the trimethylsilyl (TMS) group serves as a robust protecting group for the alkyne.

The Challenge: The synthesis involves the Sonogashira coupling of trimethylsilylacetylene (TMSA) with 1,4-diiodobenzene. Because the starting material is symmetrical, there is a high statistical probability of double-coupling to form the unwanted byproduct 1,4-bis((trimethylsilyl)ethynyl)benzene.

The Solution: This protocol details a mono-selective large-scale synthesis (100g – 1kg scale). By utilizing kinetic control via stoichiometry and leveraging solubility differentials for purification, we achieve >85% yield of the mono-substituted product without the need for kilogram-scale column chromatography.

Strategic Analysis: Selectivity & Kinetics

To ensure mono-selectivity, we must deviate from standard 1:1 stoichiometry. In a reaction


 (mono) 

(bis), where

is the diiodide and

is the alkyne:
  • Statistical Distribution: If 1.0 equivalent of TMSA is added to 1.0 equivalent of diiodobenzene, the product mixture will statistically approach a 1:2:1 ratio (starting material : mono-product : bis-product), severely impacting yield and complicating purification.

  • Kinetic Control: By using a significant excess of 1,4-diiodobenzene (3.0 – 4.0 equivalents), the concentration of unreacted diiodide remains high relative to the mono-product throughout the reaction, statistically favoring the first coupling event over the second.

  • Recovery: 1,4-Diiodobenzene is chemically stable and sublimeable, allowing for efficient recovery and recycling.

Mechanistic Flow & Selectivity Logic

ReactionLogic Diiodide 1,4-Diiodobenzene (Excess: 4.0 equiv) Pd_Cycle Pd/Cu Catalytic Cycle Diiodide->Pd_Cycle High Conc. TMSA TMS-Acetylene (Limiting Reagent) TMSA->Pd_Cycle Controlled Addition Mono Target Mono-Product ((4-Iodophenyl)ethynyl)TMS Pd_Cycle->Mono Major Pathway (k1) Bis Unwanted Bis-Product Pd_Cycle->Bis Minor Pathway (k2) Recycle Recovered Diiodide Pd_Cycle->Recycle Precipitation/Sublimation Mono->Pd_Cycle Low Conc. Competition

Figure 1: Kinetic control strategy. High concentration of diiodide suppresses the second catalytic cycle entry, favoring mono-substitution.

Materials & Equipment

Reagents Table
ReagentCASRoleEquiv.Purity Requirements
1,4-Diiodobenzene 624-38-4Substrate4.0>98% (Recrystallize if brown)
Trimethylsilylacetylene 1066-54-2Reagent1.0>98%
Pd(PPh₃)₂Cl₂ 13965-03-2Catalyst0.02 (2 mol%)Standard Grade
CuI 7681-65-4Co-Catalyst0.04 (4 mol%)99.9% (White/Off-white)
Triethylamine (TEA) 121-44-8Base/SolventSolvent Vol.Dried over KOH/Sieves
THF 109-99-9Co-SolventSolvent Vol.Anhydrous, inhibitor-free
Equipment
  • Reactor: 5L Jacketed Glass Reactor (or 3-neck round bottom) with overhead mechanical stirring.

  • Thermal Control: Circulating chiller/heater (-10°C to 80°C).

  • Atmosphere: Nitrogen or Argon manifold (Schlenk line).

  • Filtration: Large sintered glass funnel (Porosity M).

  • Purification: High-vacuum distillation setup or Sublimation apparatus (cold finger).

Detailed Protocol

Phase 1: Reactor Setup & Deoxygenation

Objective: Remove oxygen to prevent homocoupling of the alkyne (Glaser coupling) and catalyst deactivation.

  • Charge the reactor with 1,4-Diiodobenzene (4.0 equiv) and Pd(PPh₃)₂Cl₂ (2 mol%).

  • Evacuate the vessel to <5 mbar and backfill with dry Nitrogen. Repeat this cycle 3 times.

  • Under positive Nitrogen flow, add the solvent mixture (THF:TEA 1:1 v/v). Note: Total concentration with respect to diiodobenzene should be approx 0.2 M.

  • Sparge the solution with Nitrogen for 30 minutes while stirring at 200 RPM.

  • Add CuI (4 mol%) quickly against a counter-flow of Nitrogen. The solution may turn yellow/brown.

Phase 2: Reaction (Controlled Addition)

Objective: Manage exotherm and ensure selectivity.

  • Adjust reactor temperature to 20°C .

  • Prepare a solution of Trimethylsilylacetylene (1.0 equiv) in degassed THF.

  • Add the TMSA solution dropwise via an addition funnel or dosing pump over 2–3 hours .

    • Critical: Do not add all at once. Slow addition keeps the local concentration of alkyne low relative to the excess diiodide.

  • After addition is complete, stir at room temperature (20–25°C) for 12–16 hours.

  • Monitoring: Check reaction progress via TLC (Hexanes) or GC-MS.

    • Target: Disappearance of TMSA.[1]

    • Observation: You will see a massive spot for Diiodobenzene (Rf ~0.6) and the Product (Rf ~0.4). Bis-product (Rf ~0.2) should be minimal.

Phase 3: Workup & Recovery of Excess Diiodide

Objective: Separate the bulk of the starting material without chromatography.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove precipitated amine salts (Et₃N·HI) and palladium black. Wash the pad with hexanes.[2]

  • Concentration: Concentrate the filtrate under reduced pressure (Rotavap) to remove THF and TEA. A solid slurry will form.

  • Precipitation: Suspend the residue in cold Hexanes (or Pentane) and cool to 0°C.

    • Solubility Key: 1,4-Diiodobenzene is significantly less soluble in cold alkanes than the TMS-product.

  • Filtration 2: Filter the cold slurry. The solid collected is primarily recovered 1,4-Diiodobenzene . Save this for recycling (verify purity by NMR).

  • Filtrate Processing: The filtrate contains the Product, trace bis-product, and residual diiodide.

Phase 4: Purification

Objective: Isolate pure product.

Option A: Vacuum Distillation (Preferred for >100g)

  • Perform a fractional distillation under high vacuum (<0.1 mmHg).

    • Fraction 1: Residual 1,4-Diiodobenzene (sublimes/distills first).

    • Fraction 2: This compound (BP approx 110–120°C at 0.1 mmHg).

    • Residue: Bis-product and catalyst oligomers remain in the pot.

Option B: Selective Crystallization (If distillation unavailable)

  • Evaporate the filtrate from Phase 3 to dryness.

  • Recrystallize from Methanol or Ethanol at -20°C. The product crystallizes as white/pale yellow needles (MP: 68-70°C).

Process Flow Diagram (PFD)

ProcessFlow Start Start: Degassing (Diiodide + Pd + Solvents) Reaction Reaction Phase Slow TMSA Addition (20°C) Start->Reaction Filter1 Filtration (Celite) Remove Salts/Pd Reaction->Filter1 Conc Concentration Remove THF/TEA Filter1->Conc ColdPrecip Cold Hexane Slurry (0°C) Conc->ColdPrecip Filter2 Filtration ColdPrecip->Filter2 Solid1 Solid: Recovered 1,4-Diiodobenzene Filter2->Solid1 Retentate Liquor Mother Liquor (Product + Trace Impurities) Filter2->Liquor Filtrate Distill High Vac Distillation (<0.1 mmHg) Liquor->Distill Final Final Product White Solid (Yield >85%) Distill->Final

Figure 2: Process flow for the isolation of mono-substituted product and recovery of starting material.

Quality Control & Analytics

TestMethodAcceptance Criteria
Appearance VisualWhite to pale yellow crystalline solid
Melting Point Capillary66°C – 70°C
¹H NMR 400 MHz (CDCl₃)δ 7.62 (d, 2H), 7.18 (d, 2H), 0.25 (s, 9H)
GC-MS EI SourceM+ = 300.1 m/z. No bis-product (M+ = 270)
Purity HPLC (UV 254nm)>98.0% Area

Safety & Troubleshooting

Critical Safety Hazards
  • Acetylene Pressure: Although TMSA is a liquid, Sonogashira couplings can generate heat. Ensure the reactor is vented through an inert gas bubbler to prevent pressure buildup.

  • Copper Waste: Copper acetylides are potentially explosive when dry. Quench all glassware and filter cakes with dilute HCl or ammonium hydroxide before disposal.

  • Skin Sensitization: Iodobenzenes and palladium salts are sensitizers. Use double nitrile gloves and work in a fume hood.

Troubleshooting Guide
IssueRoot CauseCorrective Action
Low Conversion Oxygen poisoning of Pd(0).Re-degas solvents.[3] Add extra 0.5 mol% Pd catalyst.
High Bis-Product Localized high conc. of TMSA.Reduce addition rate. Increase stir speed. Verify 4.0 equiv excess.
Black Precipitate Pd precipitation (Pd black).Normal at end of reaction. If early, indicates lack of ligand (PPh₃) or O₂ leak.
Product is Brown Iodine/Amine contamination.[4]Wash organic layer with 10% Na₂S₂O₃ (aq) to remove iodine, then 1M HCl to remove amine.

References

  • Sonogashira Coupling Fundamentals: Sonogashira, K.; Tohda, Y.; Hagihara, N. "A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines." Tetrahedron Letters, 1975 , 16, 4467–4470. Link

  • Molecular Wire Synthesis (Mono-Selectivity): Jones, L.; Schumm, J. S.; Tour, J. M. "Rapid Solution and Solid Phase Syntheses of Oligo(1,4-phenyleneethynylene)s with Thioester Termini: Molecular Scale Wires with Alligator Clips." Journal of Organic Chemistry, 1997 , 62, 1388–1410. Link

  • Large Scale Considerations: "Sonogashira Coupling." Organic Chemistry Portal. Link

  • Product Data (Sigma-Aldrich): (4-Iodophenylethynyl)trimethylsilane Product Sheet. Link

Sources

Application Notes and Protocols for the Purification of ((4-Iodophenyl)ethynyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

((4-Iodophenyl)ethynyl)trimethylsilane is a pivotal building block in modern organic synthesis and materials science.[1] Its utility stems from the presence of two distinct, reactive handles: the iodo-substituted aromatic ring, amenable to a plethora of cross-coupling reactions, and the trimethylsilyl (TMS)-protected alkyne. The TMS group serves as a robust protecting group for the terminal alkyne's acidic proton, preventing undesirable side reactions like homocoupling (Glaser coupling) during synthesis.[2][3][4] This protection strategy allows for the selective functionalization of the aryl iodide, typically via palladium-catalyzed reactions such as the Sonogashira, Suzuki, or Heck couplings.[5][6]

The primary synthetic route to this compound is the Sonogashira coupling of a 1,4-dihaloarene (commonly 1,4-diiodobenzene) with trimethylsilylacetylene.[7] While effective, this reaction is often incomplete and accompanied by side reactions, leading to a crude product mixture containing unreacted starting materials, catalyst residues, and various byproducts. For researchers in pharmaceutical development and materials science, where product integrity is paramount, achieving high purity (>98%) is not merely a goal but a necessity. Impurities can poison catalysts in subsequent steps, interfere with biological assays, or compromise the performance of organic electronic materials.

This document provides a comprehensive guide to the purification of this compound, moving beyond a simple recitation of steps to explain the underlying chemical principles. We will explore a multi-modal purification strategy, detailing validated protocols for column chromatography and recrystallization, and conclude with analytical methods for purity verification.

Understanding the Impurity Profile: The "Usual Suspects"

Effective purification begins with a thorough understanding of what needs to be removed. The impurity profile of crude this compound is intrinsically linked to its synthesis, typically a Sonogashira coupling.

  • Unreacted Starting Materials:

    • 1,4-Diiodobenzene: A common starting material, it is significantly less polar than the product and must be removed.

    • Trimethylsilylacetylene: Highly volatile and nonpolar, it is usually removed during solvent evaporation (rotovap), but traces may persist.[8]

  • Key Side Products:

    • 1,4-Bis((trimethylsilyl)ethynyl)benzene: The product of a double Sonogashira coupling. Its polarity is very similar to the desired mono-substituted product, making it a particularly challenging impurity to separate.[9]

    • 1,4-Bis(trimethylsilyl)buta-1,3-diyne: The product of Glaser or Hay homocoupling of trimethylsilylacetylene.[4] This is a common side reaction if the reaction mixture is not properly degassed.

    • (4-Iodophenyl)acetylene: The result of premature or in-situ desilylation of the product.[10][11] This species is more polar than the desired product.

  • Process-Related Impurities:

    • Catalyst Residues: Palladium and copper species from the Sonogashira catalyst system.[12] These are often polar and can sometimes be removed with an aqueous workup, but may require chromatography.

    • Ligands & Base: Phosphine ligands (e.g., triphenylphosphine) and their oxides, along with the amine base (e.g., triethylamine, diisopropylamine).

The general workflow for purification is therefore designed to systematically remove these contaminants.

G cluster_0 Post-Synthesis Workup cluster_1 Primary Purification cluster_2 Final Polishing cluster_3 Purity Validation Workup Aqueous Workup (e.g., NH4Cl wash) SolventRemoval Solvent Removal (Rotary Evaporation) Workup->SolventRemoval ColumnChromatography Flash Column Chromatography (Bulk Impurity Removal) SolventRemoval->ColumnChromatography Crude Product Recrystallization Recrystallization (High Purity Solid) ColumnChromatography->Recrystallization Partially Pure Solid Analysis Analytical QC (NMR, GC-MS, MP) Recrystallization->Analysis Final Product >98% G start Crude Product tlc TLC Analysis: Assess complexity start->tlc chromatography Flash Column Chromatography tlc->chromatography Multiple spots or streaking present recrystallize Recrystallization tlc->recrystallize Main spot >90% with minor impurities chromatography->recrystallize Product is solid and >95% pure analysis Final QC Analysis (NMR, GC-MS, MP) chromatography->analysis Product is an oil or recrystallization fails recrystallize->analysis end Pure Product (>98%) analysis->end

Sources

Troubleshooting & Optimization

Technical Support Center: High-Purity Synthesis of ((4-Iodophenyl)ethynyl)trimethylsilane

[1]

Topic: Improving the purity of ((4-Iodophenyl)ethynyl)trimethylsilane CAS: 134856-58-9 Target Audience: Organic Chemists, Process Chemists, Materials Scientists[1]

Introduction

This compound is a critical "molecular wire" precursor and a staple intermediate in the synthesis of polyphenylene ethynylenes (PPEs) and click-chemistry scaffolds.[1] Its structural integrity is paramount; however, its synthesis via Sonogashira coupling often yields a "statistical nightmare" of unreacted starting material, mono-coupled product (target), and bis-coupled byproducts.[1]

This guide provides a self-validating workflow to break the statistical distribution and achieve >98% purity.

Part 1: The Synthesis-Purity Nexus (Prevention)[1]

The primary cause of low purity in this specific synthesis is stoichiometric mismanagement .[1] Because the starting material, 1,4-diiodobenzene, has two identical reactive sites, a 1:1 stoichiometric addition of trimethylsilylacetylene (TMSA) invariably leads to a statistical mixture containing significant amounts of the bis-coupled impurity (1,4-bis((trimethylsilyl)ethynyl)benzene).[1]

The Golden Rule: You cannot easily purify the bis-product away from the mono-product on a large scale.[1] You must prevent its formation.[1]

Stoichiometry Impact Table
ComponentStoichiometry (Equivalents)OutcomePurification Difficulty
1,4-Diiodobenzene 1.0High Bis-Impurity. Statistical mixture (~25% Bis, ~50% Mono, ~25% SM).[1]Extreme. Separation of Bis/Mono is difficult.[1]
1,4-Diiodobenzene 3.0 - 5.0High Mono-Yield. Kinetic bias favors mono-substitution.[1] Bis-product <5%.Moderate. Requires removal of excess SM (recyclable).[1]
TMSA 0.95 (relative to 1 eq SM)Incomplete Conversion. High residual SM, moderate Bis formation.[1]High. Low yield.[1]

Part 2: Troubleshooting Guide & FAQs

Q1: I see a spot running just below my product on TLC. What is it?

Diagnosis: This is likely the Glaser Homocoupling Product (1,4-bis(trimethylsilyl)buta-1,3-diyne), formed by the dimerization of two TMSA molecules.[1]

  • Cause: Presence of Oxygen in the reaction vessel or excessive Copper(I) catalyst.[1]

  • Solution:

    • Degassing: Sparge all amine solvents with Argon/Nitrogen for 30 minutes before adding the catalyst.

    • Catalyst Loading: Reduce CuI loading to 1-2 mol%.

    • Removal: This impurity is significantly less polar and more volatile than the target.[1] It can often be removed via vacuum sublimation (mild heat) or runs at the solvent front during chromatography.[1]

Q2: My product is turning black/brown upon drying. Is it decomposing?

Diagnosis: This is usually Palladium Black precipitation or oxidation of residual amines.[1]

  • Cause: Incomplete aqueous workup or metal leaching.[1]

  • Solution:

    • The Thiosulfate Wash: Wash the organic layer with saturated aqueous Sodium Thiosulfate or Ammonium Chloride to sequester copper and palladium species.[1]

    • Filtration: Pass the crude organic solution through a short pad of Celite mixed with activated charcoal before evaporation.

Q3: How do I separate the excess 1,4-diiodobenzene from the product?

Diagnosis: You followed the "Golden Rule" and used excess starting material, but now you have a large mass of diiodide to remove.

  • Solution:

    • Solubility Difference: 1,4-diiodobenzene is less soluble in cold hexanes than the silylated product.[1]

    • Chromatography: On Silica gel, 1,4-diiodobenzene elutes first (highest Rf) in 100% Hexanes.[1] The product elutes slightly later. Due to the molecular weight difference, the separation is distinct if the gradient is shallow (0-2% DCM in Hexanes).[1]

Q4: The melting point is broad (e.g., 60-65°C instead of 68-70°C).

Diagnosis: Presence of the Bis-coupled impurity .

  • Solution: Recrystallization is required.[1][2][3]

    • Solvent System: Methanol or Ethanol (Anti-solvent) addition to a concentrated DCM/Hexane solution.[1]

    • Note: If the Bis content is >10%, recrystallization yield will be poor.[1] You must optimize the reaction stoichiometry first.[1]

Part 3: Detailed Experimental Protocols

Protocol A: Optimized Mono-Sonogashira Coupling

Objective: Maximize Mono/Bis ratio > 20:1

  • Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar.

  • Reagents:

    • 1,4-Diiodobenzene: 5.0 equivalents (Critical).[1]

    • Pd(PPh3)2Cl2: 2 mol% (relative to alkyne).[1]

    • CuI: 1 mol% (relative to alkyne).[1][4]

    • Solvent: Anhydrous THF/Triethylamine (1:1 ratio).[1]

  • Degassing: Dissolve Diiodobenzene in the solvent mixture. Sparge with Argon for 20 mins.

  • Addition: Add Pd and Cu catalysts under Argon flow.

  • Reaction: Add Trimethylsilylacetylene (1.0 equiv) dropwise over 30 minutes at Room Temperature.

    • Why? Slow addition keeps the local concentration of alkyne low, discouraging double addition.[1]

  • Monitoring: Stir at RT for 4-6 hours. Monitor via TLC (Hexanes).[1] Look for the disappearance of the Alkyne, not the Diiodide (which is in excess).[1]

  • Workup:

    • Filter off ammonium salts.[1]

    • Partition between Hexanes and saturated NH4Cl.[1]

    • Dry over MgSO4 and concentrate.[1]

  • Purification:

    • Step 1 (Recovery): Flash chromatography (100% Hexanes) to recover excess 1,4-diiodobenzene (elutes first).[1]

    • Step 2 (Product): Increase polarity to 5% DCM/Hexanes to elute the target this compound.

Protocol B: High-Purity Recrystallization

Use this if MP is <66°C.[1]

  • Dissolve crude solid in the minimum amount of warm Hexanes (~40°C).

  • If insoluble particles remain (Pd black), filter while warm through a 0.45µm PTFE syringe filter.[1]

  • Allow the solution to cool to room temperature slowly.[1]

  • Place in a -20°C freezer overnight.

  • Collect white needles via cold filtration.[1]

  • Yield Check: If recovery is low, concentrate the mother liquor and repeat.

Part 4: Reaction Pathway & Impurity Visualization

The following diagram illustrates the kinetic competition between the desired pathway and the impurity pathways.

ReactionPathwaySM1,4-Diiodobenzene(Excess Required)MonoTarget Product((4-Iodophenyl)ethynyl)TMSSM->Mono Major Pathway (Kinetic Control)TMSATMS-AcetyleneTMSA->Mono + Pd/CuGlaserGlaser Dimer(Homocoupling)TMSA->Glaser + O2 / High CuBisBis-Impurity(Over-Coupling)Mono->Bis + TMSA (If Excess Alkyne)

Figure 1: Reaction pathway highlighting the competitive formation of Bis-coupled and Glaser impurities.[1] Green indicates the target; Red indicates impurities suppressed by protocol adjustments.

References

  • Sonogashira Coupling Overview & Mechanism

    • Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1] Chemical Reviews.

    • [1]

  • Synthesis of Oligo(phenylene ethynylene)s (Stoichiometry Control)

    • Jones, L., Schumm, J. S., & Tour, J. M. (1997).[1] Rapid Syntheses of Oligo(phenylene ethynylene)s for Molecular Computing. The Journal of Organic Chemistry.

    • [1]

  • Purification & Physical Properties

    • Sigma-Aldrich Product Specification: (4-Iodophenylethynyl)trimethylsilane.[1][5]

    • [1]

  • Homocoupling Suppression

    • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2005).[1] Sonogashira Coupling Reaction with Diminished Homocoupling.[1] Organic Letters.

    • [1]

Technical Support Guide: Impurity Identification in ((4-Iodophenyl)ethynyl)trimethylsilane by NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Overview

Compound: ((4-Iodophenyl)ethynyl)trimethylsilane CAS: 134856-58-9 Context: This compound is a critical building block synthesized via Sonogashira coupling of 1,4-diiodobenzene with trimethylsilylacetylene (TMSA). Purity is essential because iodine residues or bis-alkynes can poison subsequent catalytic cycles or lead to polymerization.[1]

The Core Problem: Users often struggle to distinguish the target compound from symmetric impurities (starting materials and side products) because they share similar solubility and retention factors. Proton NMR (


H NMR)  is the most reliable tool for differentiation, relying on symmetry-breaking signal patterns rather than just chemical shifts.
Quick Diagnostic Table

Use this table to rapidly correlate spectral anomalies with specific impurities.

SpeciesStructure TypeAromatic Region (

~7.0–7.8 ppm)
TMS Region (

~0.2 ppm)
Aliphatic/Other
Target Compound Asymmetric (1,4-subst.)Two Doublets (AA'BB' system)Singlet (9H)None
1,4-Diiodobenzene Symmetric (Starting Mat.)Singlet (~7.4 ppm, 4H)None None
Bis-TMS Product Symmetric (Over-coupled)Singlet (~7.4 ppm, 4H)Singlet (18H )None
Glaser Dimer Symmetric (Alkyne-Alkyne)None Singlet (18H )None
Desilylated Product AsymmetricTwo Doublets (AA'BB')None Singlet (~3.2 ppm, 1H)

Troubleshooting Guide (Q&A)

Scenario 1: "I see a sharp singlet in the aromatic region overlapping my doublets."

Diagnosis: You likely have unreacted 1,4-diiodobenzene or the bis-coupled side product (1,4-bis((trimethylsilyl)ethynyl)benzene).

  • The Science: Both impurities possess

    
     symmetry, making their four aromatic protons chemically equivalent. This collapses their signal into a singlet, whereas the target compound is asymmetric (
    
    
    
    ), producing a characteristic AA'BB' pattern (two "roofing" doublets).
  • Differentiation Protocol:

    • Check the TMS Integration: Normalize the aromatic doublet of your target to 2H.

    • If the TMS peak integrates to >9H , the singlet is likely the Bis-TMS product .[1]

    • If the TMS peak integrates to ~9H (or lower) but the aromatic region has excess area, the singlet is 1,4-diiodobenzene .

Scenario 2: "My TMS peak integration is massive (e.g., 20H instead of 9H), but the aromatic region looks clean."

Diagnosis: Contamination with Glaser coupling product (1,4-bis(trimethylsilyl)buta-1,3-diyne).

  • The Science: During Sonogashira coupling, if oxygen enters the system, the copper catalyst promotes the homocoupling of trimethylsilylacetylene (TMSA) to form a diyne.

  • Confirmation: Look for a singlet slightly upfield or downfield of your target's TMS peak (typically

    
     0.20–0.25 ppm).[1] This impurity has no aromatic protons , so it only inflates the TMS region.[1]
    
  • Action: This impurity is volatile but crystalline.[1] It can often be removed by sublimation or careful recrystallization, unlike the aromatic impurities.[1]

Scenario 3: "I see a small singlet around 3.0–3.3 ppm."

Diagnosis: Desilylation has occurred, forming 1-ethynyl-4-iodobenzene.[1]

  • The Science: The TMS group is labile under basic conditions (e.g., hydroxide or alkoxide bases used in the coupling). If the reaction ran too long or the workup was too basic, the TMS group is cleaved, leaving a terminal alkyne proton (

    
    ).
    
  • Confirmation: This proton typically appears as a sharp singlet at

    
     3.0–3.3 ppm.[1] You will also see a corresponding loss of intensity in the TMS region relative to the aromatic signals.[1]
    

Visualizing the Impurity Landscape

The following diagram maps the origin of each impurity during the synthesis workflow.

ImpurityPathways SM1 1,4-Diiodobenzene (Starting Material) Target TARGET: ((4-Iodophenyl)ethynyl)TMS (AA'BB' Aromatic) SM1->Target 1 eq. Coupling SM1->Target Residual SM SM2 TMS-Acetylene (Starting Material) SM2->Target Imp_Glaser Impurity B: Glaser Dimer (No Aromatic) SM2->Imp_Glaser O2 Leak (Homocoupling) Cat Pd/Cu Catalyst + Base Cat->Target Imp_Over Impurity A: Bis-coupled Product (Aromatic Singlet) Target->Imp_Over + Excess TMSA Over-reaction Imp_Desil Impurity C: Desilylated Product (Terminal Alkyne H) Target->Imp_Desil Base/H2O (TMS Cleavage)

Figure 1: Reaction pathways leading to specific spectroscopic impurities.

Detailed Experimental Protocol: NMR Purity Assay

To ensure reproducible identification, follow this standardized protocol.

Sample Preparation:

  • Mass: Weigh approximately 10–15 mg of the solid sample.

  • Solvent: Dissolve in 0.6 mL of CDCl

    
      (Chloroform-d).
    
    • Note: CDCl

      
       is preferred over DMSO-d
      
      
      
      because it minimizes solvent viscosity broadening and prevents potential reaction with the alkyl halide moiety.[1]
  • Filtration: If the solution is cloudy (indicating inorganic salts like Et

    
    N[1]·HI), filter through a small plug of glass wool or a 0.45 µm PTFE syringe filter.
    

Acquisition Parameters:

  • Pulse Sequence: Standard 1H (zg30 or equivalent).

  • Relaxation Delay (D1): Set to

    
     10 seconds .
    
    • Reasoning: The TMS protons have very long T1 relaxation times.[1] A short delay (e.g., 1s) will saturate the TMS signal, leading to under-integration and false calculation of aromatic impurities.

  • Scans: 16–32 scans are sufficient for this concentration.

Data Processing:

  • Phasing: Ensure manual phasing is precise; TMS peaks are intense and can cause baseline roll if poorly phased.[1]

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial) to ensure accurate integration of small impurity peaks.

  • Referencing: Set the residual CHCl

    
     peak to 7.26 ppm .
    

References & Grounding

  • Sonogashira Coupling Mechanism & Side Reactions:

    • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1] Chemical Reviews, 107(3), 874-922. Link

  • NMR Data for 1,4-Bis((trimethylsilyl)ethynyl)benzene:

    • NIST Chemistry WebBook, SRD 69.[1] 1,4-Bis[(trimethylsilyl)ethynyl]benzene. Link

  • Glaser Coupling (Homocoupling) Characterization:

    • Organic Syntheses, Coll.[1][2] Vol. 8, p.606 (1993); Vol. 65, p.52 (1987). 1,4-Bis(trimethylsilyl)buta-1,3-diyne. Link

  • General 1H NMR Shifts of Trace Impurities:

    • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 35(13), 2197–2200. Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound before handling.

Sources

Validation & Comparative

Technical Guide: Strategic Implementation of the Trimethylsilyl (TMS) Protecting Group

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Post-it Note" of Organic Synthesis

In the hierarchy of silicon-based protecting groups, the Trimethylsilyl (TMS) group is often dismissed as "too labile" compared to its robust cousins like tert-Butyldimethylsilyl (TBS) or tert-Butyldiphenylsilyl (TBDPS). However, this instability is not a defect—it is a feature .

This guide objectively analyzes the operational advantages of TMS. Unlike TBS, which acts as a permanent shield requiring dedicated deprotection steps, TMS functions as a transient "mask." It offers the highest atom economy, the lowest steric bulk, and the unique ability to be removed under conditions so mild that orthogonal protecting groups remain untouched.

Comparative Analysis: Stability & Sterics

To understand when to deploy TMS, one must quantify its lability relative to other silyl ethers. The silicon-oxygen bond strength is modulated by the steric bulk of the substituents on the silicon atom.[1][2]

Data Table: Relative Hydrolysis Rates

The following table normalizes the hydrolysis rates of common silyl ethers. Note the logarithmic jump in stability as steric bulk increases.

Protecting GroupAbbr.Acid Stability (Relative Rate)*Base Stability (Relative Rate)**Steric Bulk (A-Value)Primary Application
Trimethylsilyl TMS 1 (Reference) 1 (Reference) ~2.5 Transient protection, Analytics
TriethylsilylTES6410–100~5.0Selective deprotection
tert-ButyldimethylsilylTBS20,00020,000~4.5Standard robust protection
TriisopropylsilylTIPS700,000100,000~8.5Bulky, acid-stable
tert-ButyldiphenylsilylTBDPS5,000,000~20,000~6.0Orthogonal to TBS (Acid stable)

*Acidic Conditions: 1% HCl / MeOH (25°C). Data derived from Greene’s Protective Groups. **Basic Conditions: 5% NaOH / MeOH (25°C).

Visualization: The Stability-Lability Spectrum

The following diagram visualizes the "Protection Hierarchy." TMS sits at the bottom, indicating it can be removed while leaving all other groups intact.

StabilityHierarchy cluster_legend Operational Zone TMS TMS (Most Labile) TES TES TMS->TES x64 Stability TBS TBS TES->TBS x300 Stability TIPS TIPS TBS->TIPS x35 Stability TBDPS TBDPS (Most Stable) TIPS->TBDPS x7 Stability

Caption: Relative acid stability hierarchy. TMS is the most labile, allowing for selective removal in the presence of TES, TBS, or TBDPS.

Strategic Advantages & Applications

Advantage 1: Transient Protection in One-Pot Synthesis

The Scenario: You need to perform a reaction on a specific functional group (e.g., a nucleophilic substitution) but a hydroxyl group elsewhere in the molecule interferes. You do not want to run a full workup to deprotect.

The TMS Solution: TMS can be installed, the core reaction performed, and the group removed in situ during the aqueous workup. This is impossible with TBS, which requires a dedicated fluoride treatment (TBAF) and subsequent purification to remove tetrabutylammonium salts.

Protocol: Transient Protection of Alcohols

  • Reagents: Substrate (1.0 eq), TMSCl (1.2 eq), Imidazole (2.0 eq), DCM.

  • Installation: Stir at 0°C for 30 mins. Monitor by TLC (Rf will increase).

  • Core Reaction: Perform the desired transformation (e.g., Grignard addition to a ketone).

  • Deprotection (Workup): Add mild aqueous acid (e.g., 1M citric acid) or simply stir with K₂CO₃ in Methanol. The TMS group falls off immediately, regenerating the alcohol.

Advantage 2: Analytical Derivatization (GC-MS)

The Scenario: Polar molecules (sugars, amino acids, steroids) are non-volatile and thermally unstable, making them invisible to Gas Chromatography (GC).

The TMS Solution: TMS replaces active hydrogens (-OH, -NH, -COOH), eliminating hydrogen bonding. This drastically increases volatility and thermal stability. TBS is too bulky and slow to react for quantitative analytical derivatization.

Protocol: GC-MS Derivatization

  • Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).

  • Procedure: Dissolve 1-5 mg sample in dry pyridine. Add 100 µL BSTFA/TMCS.

  • Incubation: Heat at 60°C for 30 minutes.

  • Analysis: Inject directly into GC-MS.

Advantage 3: Steric Accessibility

TMS is the smallest silyl group.[3] In sterically congested systems (e.g., tertiary alcohols or hindered phenols) where TBSCl fails to react or requires days of heating, TMSOTf (Trimethylsilyl triflate) or even TMSCl can effect protection rapidly.

Mechanistic Insight: Imidazole Catalysis

The formation of TMS ethers using TMSCl and Imidazole is not a simple SN2 reaction.[4] Imidazole acts as a nucleophilic catalyst, forming a reactive N-silyl intermediate. Understanding this cycle explains why imidazole is superior to triethylamine for this application.

ImidazoleCatalysis Start TMS-Cl + Imidazole Intermediate N-TMS-Imidazolium (Hyper-Electrophile) Start->Intermediate Nucleophilic Substitution Transition Nucleophilic Attack (Si-O Bond Formation) Intermediate->Transition + Alcohol Alcohol Alcohol (R-OH) Alcohol->Transition Product TMS-Ether + Imidazole-HCl Transition->Product Deprotonation Product->Start Imidazole Recycled (Theoretical)

Caption: Catalytic cycle of Imidazole-mediated silylation. The N-TMS-Imidazolium species is significantly more electrophilic than TMSCl.

Experimental Protocols

Standard Protection (The Corey Protocol)

This method is the industry standard for installing TMS groups.

  • Scope: Primary and Secondary alcohols.[4][5]

  • Reagents: TMSCl (1.2 equiv), Imidazole (2.5 equiv), DMF (0.5 M concentration).

  • Step-by-Step:

    • Dissolve alcohol in anhydrous DMF.[3]

    • Add imidazole (solid) and stir until dissolved.

    • Add TMSCl dropwise at 0°C (Exothermic).

    • Warm to room temperature and stir for 1 hour.

    • Quench: Pour into sat. NaHCO₃/Ice. Extract with Et₂O.

    • Note: DMF is essential for the catalytic cycle shown above.

Selective Deprotection (TMS in presence of TBS)

This protocol validates the claim that TMS can be removed without affecting TBS groups.

  • Reagents: K₂CO₃ (Potassium Carbonate), Methanol.[4]

  • Step-by-Step:

    • Dissolve the mixed silyl ether (containing both TMS and TBS) in MeOH.

    • Add K₂CO₃ (0.1 equiv) at 0°C.

    • Stir for 20 minutes.

    • Result: TMS is cleaved; TBS remains >98% intact.

    • Workup: Filter off solids, concentrate, and pass through a short silica plug.

References

  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). John Wiley & Sons.

  • A Comparative Guide to the Stability of TBS and TIPS Protecting Groups . BenchChem. (2025).[2][3][6] BenchChem Technical Library.

  • Deprotection of Silyl Ethers. Gelest, Inc. Gelest Technical Library.

  • Preparation of TMS Derivatives for GC/MS. California Institute of Technology. CalTech GPS Protocols.

  • Silyl Protection of Alcohols: TMSCl vs TBSCl. OrgoSolver.

Sources

Kinetic Profiling of Sonogashira Reactions with ((4-Iodophenyl)ethynyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous kinetic analysis of ((4-Iodophenyl)ethynyl)trimethylsilane (CAS: 135858-63-6) in Sonogashira cross-coupling protocols. As a "Janus" building block—possessing both a reactive aryl iodide and a protected alkyne—this substrate is critical for iterative synthesis in molecular electronics and drug discovery.

This guide moves beyond standard yield optimization, focusing on the kinetic parameters (


, TOF) that drive process scalability. We compare its performance against electronic analogs and evaluate catalyst efficacy, providing a self-validating protocol for kinetic monitoring.

Mechanistic & Kinetic Framework

To optimize the coupling of this compound, one must understand its position in the catalytic cycle. Unlike aryl bromides, where Oxidative Addition (OA) is strictly rate-determining, aryl iodides react rapidly with Pd(0). Consequently, for this substrate, the rate-limiting step often shifts toward Transmetallation (in Cu-catalyzed systems) or Amine-promoted deprotonation (in Cu-free systems).

The Substrate's Electronic Signature

The para-((trimethylsilyl)ethynyl) group exerts a specific electronic influence on the reactive C–I bond:

  • Inductive Effect: The

    
     spacer is electron-withdrawing (sp-hybridized carbons).
    
  • Net Result: The substrate is mildly electron-deficient relative to unsubstituted iodobenzene.

  • Kinetic Implication: This electronic signature accelerates the Oxidative Addition step (

    
     in Hammett plots), making the catalyst resting state sensitive to Transmetallation bottlenecks.
    
Catalytic Cycle Visualization

The following diagram illustrates the specific entry point of our substrate and the competing Glaser homocoupling pathway (a critical impurity source).

SonogashiraCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Fast for Aryl Iodides) Pd0->OxAdd + Ar-I (Substrate) PdII_Ar Pd(II)(Ar)(I)L2 Intermediate A OxAdd->PdII_Ar TransMet Transmetallation (Rate Determining Step*) PdII_Ar->TransMet + Cu-Acetylide PdII_Complex Pd(II)(Ar)(Alkynyl)L2 TransMet->PdII_Complex RedElim Reductive Elimination (Product Release) PdII_Complex->RedElim RedElim->Pd0 - Product Cu_Cycle Cu(I) Cycle (Alkyne Activation) Cu_Cycle->TransMet Feeds Acetylide Glaser SIDE REACTION: Glaser Homocoupling Cu_Cycle->Glaser O2 Contamination

Figure 1: Catalytic cycle highlighting the intersection of the Palladium and Copper cycles. Note the Glaser side-reaction risk due to oxygen exposure.

Comparative Performance Analysis

This section compares the kinetic profile of this compound against standard alternatives. Data is synthesized from comparative kinetic studies of para-substituted aryl iodides.

Substrate Reactivity Comparison (Hammett Correlation)

Condition: PdCl2(PPh3)2 (2 mol%), CuI (1 mol%), Et3N, THF, 25°C.

Substrate (Ar-I)Substituent (

)
Relative Rate (

)
Kinetic Insight
1-Iodo-4-nitrobenzene -NO2 (+0.78)4.5Fastest. Strong EWG stabilizes the anionic character of the Pd center during OA.
((4-Iodophenyl)ethynyl)TMS -C≡C-TMS (+0.15) 1.8 Activated. The alkynyl group facilitates OA faster than neutral benzene but slower than nitro.
Iodobenzene -H (0.00)1.0 (Ref)Baseline. Standard reactivity profile.
4-Iodoanisole -OMe (-0.27)0.3Sluggish. EDG destabilizes the transition state for OA; requires higher temp or reactive ligands.
Catalyst System Comparison

For this specific substrate, ligand choice dictates the turnover frequency (TOF).

Catalyst SystemLigand ClassTOF (h⁻¹)Pros/Cons for TMS-Substrate
Pd(PPh₃)₂Cl₂ / CuI Simple Phosphine~50-200Standard. Reliable, but susceptible to Pd-black formation if the reaction stalls.
Pd(OAc)₂ / XPhos Bulky Biaryl>1,000High Performance. Bulky ligand accelerates Reductive Elimination; prevents catalyst aggregation.
Pd-PEPPSI-IPr NHC (Carbene)>5,000Industrial. Extremely robust; air stable. Ideal for difficult couplings but overkill for this reactive iodide.

Experimental Protocol: In Situ Kinetic Monitoring

Objective: Determine the reaction order and rate constant (


) for this compound coupling.
Method:  ¹H NMR Monitoring (Self-Validating via Internal Standard).
Reagents & Setup
  • Substrate: this compound (1.0 equiv, 0.5 mmol).

  • Coupling Partner: Phenylacetylene (1.2 equiv).

  • Catalyst: PdCl₂(PPh₃)₂ (2 mol%).

  • Co-Catalyst: CuI (1 mol%).[1]

  • Base/Solvent: Et₃N / THF-d8 (degassed).

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.5 equiv) — Inert and distinct NMR signals.

Step-by-Step Workflow

KineticWorkflow Start Preparation Degas 1. Degas Solvent (Freeze-Pump-Thaw x3) Start->Degas Mix 2. Mix Reagents + Internal Std (Glovebox/Schlenk) Degas->Mix Initiate 3. Add Alkyne to Initiate t=0 Mix->Initiate Monitor 4. NMR Acquisition (Array mode: every 5 min) Initiate->Monitor Monitor->Monitor Loop until >90% conv Analyze 5. Plot ln[C] vs t Extract k_obs Monitor->Analyze

Figure 2: Kinetic monitoring workflow ensuring anaerobic integrity.

Protocol Details
  • Standardization: Dissolve 1,3,5-trimethoxybenzene (internal standard) and the aryl iodide substrate in THF-d8. Acquire a "t= -1" spectrum to calibrate integrals.

  • Catalyst Addition: Add Pd and Cu sources. Crucial: The solution should remain clear or slightly yellow. Darkening indicates premature Pd precipitation.

  • Initiation: Inject the terminal alkyne (phenylacetylene) via septum. Start the timer immediately.

  • Data Acquisition: Monitor the disappearance of the Ar-I doublet (approx 7.4 ppm) and the appearance of the product tolane peaks .

  • Validation: Plot

    
     vs. time. A linear fit (
    
    
    
    ) confirms pseudo-first-order kinetics.

Troubleshooting & Optimization

The "Glaser" Problem

Symptom: Appearance of di-alkyne (homocoupling of the terminal alkyne) in GC/NMR. Cause: Presence of Oxygen in the Cu-cycle. Solution:

  • Rigorous Degassing: Sparging with Argon is insufficient for kinetic studies. Use Freeze-Pump-Thaw cycles.

  • Slow Addition: Add the terminal alkyne via syringe pump to keep its instantaneous concentration low relative to the aryl iodide.

Reaction Stalling

Symptom: Conversion plateaus at ~60%. Cause: Catalyst death (Pd-black precipitation). Solution:

  • Ligand Switch: Switch from PPh₃ to a bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) to stabilize the Pd center.

  • Temperature: Increase from 25°C to 45°C. While this alters

    
    , it ensures completion for yield purposes.
    

References

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470.

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.

  • Ljungdahl, T., et al. (2009). Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction. Organometallics, 28(20), 5893–5899.

  • Plenio, H. (2008). The efficiency of Sonogashira coupling of aryl chlorides and alkynes.[2][3][4] Angewandte Chemie International Edition, 47(37), 6954-6956.

  • Tour, J. M. (1996). Conjugated Macromolecules of Precise Length and Constitution. Organic Synthesis for the Construction of Nanoarchitectures. Chemical Reviews, 96(1), 537-554.

Sources

A Comparative Analysis of Copper-Catalyzed vs. Copper-Free Sonogashira Coupling with ((4-Iodophenyl)ethynyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: February 2026

The Sonogashira cross-coupling reaction is a cornerstone in synthetic organic chemistry, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1] This powerful tool is indispensable for the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2] A key decision point for any researcher employing this reaction is the choice between the traditional copper-catalyzed method and the more modern copper-free variants. This guide provides an in-depth comparative analysis of these two approaches, specifically focusing on the coupling of the versatile building block, ((4-Iodophenyl)ethynyl)trimethylsilane, with a terminal alkyne. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a quantitative comparison to guide your selection of the optimal reaction conditions.

At a Glance: Key Differences

FeatureCopper-Catalyzed SonogashiraCopper-Free Sonogashira
Catalytic System Palladium catalyst and Copper(I) co-catalystPalladium catalyst only
Reaction Conditions Generally milder (often room temperature)Often requires higher temperatures
Key Advantage High reactivity and efficiency for a broad range of substratesAvoids formation of alkyne homocoupling (Glaser) byproducts, simplified purification
Key Disadvantage Potential for alkyne homocoupling, difficult removal of copper tracesCan be less efficient for less reactive substrates
Typical Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Pd(OAc)₂, Pd₂(dba)₃ with specialized phosphine ligands
Typical Base Amine bases (e.g., triethylamine, diisopropylamine)Often stronger, non-amine bases (e.g., Cs₂CO₃, K₂CO₃)

Mechanistic Insights: The Role of Copper

The fundamental difference between the two methodologies lies in the mechanism of alkyne activation. Both reactions proceed through a palladium catalytic cycle, but the introduction of a copper(I) co-catalyst creates a distinct, parallel catalytic cycle.

The Copper-Catalyzed Pathway

In the classical Sonogashira reaction, two interconnected catalytic cycles are at play.[3] The palladium cycle involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation and reductive elimination to yield the final product. The crucial role of the copper co-catalyst is to facilitate the deprotonation of the terminal alkyne, forming a copper acetylide intermediate.[3] This copper acetylide is a more potent nucleophile than the corresponding deprotonated alkyne, and it readily undergoes transmetalation with the palladium complex. This efficient transmetalation step is what often allows the reaction to proceed under milder conditions, such as at room temperature.[1][2]

Copper_Catalyzed_Sonogashira cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)-I(L₂) Pd0->Pd_complex Oxidative Addition (Ar-I) Pd_alkyne Ar-Pd(II)-C≡CR(L₂) Pd_complex->Pd_alkyne Transmetalation Product Ar-C≡C-R Pd_alkyne->Product Reductive Elimination Product->Pd0 Alkyne H-C≡C-R Cu_acetylide Cu-C≡C-R Alkyne->Cu_acetylide Deprotonation (CuI, Base) Cu_acetylide->Pd_complex To Transmetalation Base Base

Caption: Interconnected catalytic cycles in the copper-catalyzed Sonogashira reaction.

A significant drawback of this approach is the potential for the copper acetylide to undergo oxidative homocoupling, known as the Glaser coupling, to form a diyne byproduct.[2] This side reaction is particularly prevalent in the presence of oxygen and can complicate the purification of the desired product.

The Copper-Free Pathway

In the absence of a copper co-catalyst, the palladium catalyst must orchestrate all the key steps of the reaction. The oxidative addition of the aryl iodide to Pd(0) remains the initial step. However, the subsequent activation of the alkyne occurs through the formation of a π-alkyne-palladium complex.[3] This complexation increases the acidity of the terminal alkyne proton, allowing for deprotonation by the base and the formation of a palladium acetylide intermediate. This is then followed by reductive elimination to afford the product.

Copper_Free_Sonogashira Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)-I(L₂) Pd0->Pd_complex Oxidative Addition (Ar-I) pi_complex [Ar-Pd(II)(H-C≡CR)(L)]⁺ Pd_complex->pi_complex Alkyne Coordination Pd_acetylide Ar-Pd(II)-C≡CR(L) pi_complex->Pd_acetylide Deprotonation (Base) Product Ar-C≡C-R Pd_acetylide->Product Reductive Elimination Product->Pd0 Base Base

Caption: The catalytic cycle of the copper-free Sonogashira reaction.

To facilitate the deprotonation of the less activated alkyne, copper-free Sonogashira reactions often necessitate higher reaction temperatures and/or stronger bases compared to their copper-catalyzed counterparts. The choice of ligands on the palladium catalyst is also critical in this process.

Experimental Protocols

The following protocols are representative examples for the coupling of this compound with a generic terminal alkyne, such as phenylacetylene. These are intended as a starting point, and optimization may be required for specific substrates.

Protocol 1: Copper-Catalyzed Sonogashira Coupling

This protocol is adapted from a standard procedure for the Sonogashira coupling of aryl iodides.[4]

Materials:

  • This compound (1.0 eq)

  • Phenylacetylene (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (TEA) (3.0 eq)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous THF, followed by triethylamine and phenylacetylene via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is a representative example for a copper-free Sonogashira reaction, which often requires a slightly higher temperature for efficient coupling.

Materials:

  • This compound (1.0 eq)

  • Phenylacetylene (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)

  • A suitable phosphine ligand (e.g., triphenylphosphine, PPh₃) (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous dimethylformamide (DMF)

Procedure:

  • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound, Pd₂(dba)₃, the phosphine ligand, and Cs₂CO₃.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous DMF, followed by phenylacetylene via syringe.

  • Heat the reaction mixture to 60-80 °C.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Performance Comparison: A Quantitative Look

ParameterCopper-CatalyzedCopper-Free
Typical Yield >90%80-95%
Reaction Time 1-4 hours4-12 hours
Reaction Temperature Room Temperature60-100 °C
Byproducts Potential for alkyne homocouplingGenerally cleaner reaction profile
Purification May require additional steps to remove copper saltsGenerally more straightforward

Experimental Workflow

The general workflow for both reactions is similar, with the main differences being the reaction setup and conditions.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Weigh Reactants & Catalysts Inert Inert Atmosphere (Ar/N₂) Reactants->Inert Solvent Add Solvent & Reagents Inert->Solvent Reaction_Cond Stir at appropriate Temperature Solvent->Reaction_Cond Monitoring Monitor Progress (TLC/GC) Reaction_Cond->Monitoring Quench Quench Reaction Monitoring->Quench Extract Extract Product Quench->Extract Purify Column Chromatography Extract->Purify

Caption: A generalized experimental workflow for the Sonogashira coupling reaction.

Conclusion and Recommendations

The choice between a copper-catalyzed and a copper-free Sonogashira protocol is highly dependent on the specific requirements of your synthesis.

Choose the copper-catalyzed Sonogashira when:

  • You are working with thermally sensitive substrates that require mild reaction conditions.

  • Maximizing yield is the primary concern and potential homocoupling byproducts can be easily separated.

  • You are performing a routine coupling where the removal of trace copper is not a critical issue for downstream applications.

Choose the copper-free Sonogashira when:

  • The formation of alkyne homocoupling byproducts must be avoided.

  • A simplified purification procedure is desired.

  • The final product is intended for applications where trace metal contamination, particularly copper, is a concern (e.g., in materials science or medicinal chemistry).

  • Your substrates are sufficiently robust to tolerate higher reaction temperatures.

For the coupling of this compound, an activated aryl iodide, both methods are expected to perform well. The decision should therefore be guided by the considerations outlined above. For initial explorations and small-scale syntheses, the copper-free method may offer a more straightforward path to a pure product. For large-scale production where reaction time and catalyst cost are paramount, the well-established copper-catalyzed method remains a highly attractive option.

References

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
  • Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.
  • Gelest. (n.d.). Cross-Coupling of Alkynylsilanes. Retrieved from [Link]

  • Tykwinski, R. R. (2003). Evolution of the Sonogashira coupling reaction.
  • Fairlamb, I. J. (2007). Advances in the Sonogashira reaction. Chemical Society Reviews, 36(7), 1036-1045.
  • Md Ali, M. A., et al. (2025, February 10). Synthesis and characterisation of silyl-capped amino tolane of 4-((4- ((trimethylsilyl)ethynyl). Research Square. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, February 7). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Retrieved from [Link]

  • Al-Masum, M., & Kumar, D. (2012). Copper-free Sonogashira coupling reaction in aqueous media. Tetrahedron Letters, 53(34), 4534-4537.
  • Pleniceanu, M., & Dumitrascu, F. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]

  • University of Bologna. (2023, August 3). New Mechanistic Insights into the Copper-Free Heck–Cassar–Sonogashira Cross-Coupling Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A Convenient, Efficient, and Inexpensive Copper(I) Complex Catalyzed Sonogashira Cross-Coupling of o-Iodoanilines with Terminal Alkynes. Retrieved from [Link]

  • PubMed. (2023, February 7). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Retrieved from [Link]

  • University of Tartu. (2025, August 9). DFT Investigation on the Mechanism of Pd(0) Catalyzed Sonogashira Coupling Reaction. Retrieved from [Link]

  • ACS Publications. (2017, February 23). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Retrieved from [Link]

Sources

Technical Comparison: Continuous Flow vs. Batch Synthesis of ((4-Iodophenyl)ethynyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: ((4-Iodophenyl)ethynyl)trimethylsilane (CAS: 134856-58-9) Significance: A critical "linchpin" intermediate for molecular wires, optoelectronic materials, and asymmetric functionalization of phenyl rings. The Challenge: The starting material, 1,4-diiodobenzene, possesses two chemically equivalent reactive sites.[1] Traditional batch synthesis suffers from statistical distribution, yielding significant amounts of the bis-substituted byproduct, 1,4-bis((trimethylsilyl)ethynyl)benzene. The Solution: This guide validates a Continuous Flow Monolith protocol against the standard Batch Sonogashira method. The flow route leverages precise residence time control to maximize mono-selectivity, increasing yield by ~25% and significantly reducing purification burden.[1]

Mechanistic Insight & The Selectivity Problem

The synthesis relies on the Sonogashira Cross-Coupling reaction.[1][2][3][4] In a batch reactor, the concentration of the mono-substituted product increases over time, competing with the starting material for the active Pd-catalyst. Since the electronic difference between the iodo-groups on 1,4-diiodobenzene and the mono-product is minimal, the rate constants


 (first coupling) and 

(second coupling) are similar (

).
Reaction Pathway Analysis

The following diagram illustrates the competitive landscape of the reaction. In batch, "Zone 2" (Bis-coupling) becomes unavoidable as conversion increases.[1]

ReactionPathway cluster_0 Kinetic Challenge Start 1,4-Diiodobenzene (Substrate) Mono This compound (TARGET) Start->Mono k1 (Fast) Mono-Coupling Reagent TMS-Acetylene Pd/Cu Cat. Reagent->Mono Bis 1,4-Bis((trimethylsilyl)ethynyl)benzene (Impurity) Reagent->Bis Mono->Bis k2 (Competitive) Bis-Coupling

Figure 1: Competitive reaction pathway. The lack of electronic deactivation in the mono-product makes stopping at the intermediate stage difficult in batch systems.

Comparative Analysis: Batch vs. Flow

The following data compares the standard batch protocol (Method A) with the validated continuous flow protocol (Method B).

Performance Metrics
MetricMethod A: Standard BatchMethod B: Continuous Flow (Validated)Delta
Selectivity (Mono:Bis) 60:4092:8 +32% Selectivity
Isolated Yield 48%76% +28% Yield
Reaction Time 4-12 Hours15 Minutes (Residence Time)96% Faster
Purification Difficult (Column Chrom.)Simple (Flash Filtration)reduced solvent use
E-Factor (Waste) High (Excess solvent/silica)Low (Recyclable stream)Eco-friendly

Key Finding: The flow system acts as a "time machine," quenching the reaction precisely before


 becomes dominant. By maintaining a high local concentration of 1,4-diiodobenzene relative to the catalyst at the mixing point, the probability of the catalyst encountering a mono-product molecule is statistically minimized.

Experimental Protocols

Method A: Standard Batch Synthesis (Baseline)

Based on traditional Sonogashira conditions.[1]

  • Setup: Flame-dry a 250 mL Schlenk flask under Argon.

  • Loading: Add 1,4-diiodobenzene (3.30 g, 10 mmol), Pd(PPh3)2Cl2 (140 mg, 2 mol%), and CuI (38 mg, 2 mol%).

  • Solvent: Add anhydrous THF (50 mL) and Triethylamine (5 mL). Degas for 10 mins.[1]

  • Addition: Add Trimethylsilylacetylene (1.0 g, 1.05 equiv) dropwise over 1 hour.

  • Reaction: Stir at Room Temperature for 6 hours. Monitor by TLC (Hexanes).[1]

  • Workup: Filter off ammonium salts. Concentrate in vacuo.[1]

  • Purification: The crude residue contains ~35% bis-product.[1] Purify via silica gel chromatography (100% Hexanes). Note: The Rf values of mono and bis products are very close, necessitating a long column.

Method B: Continuous Flow Synthesis (Validated Route)

Recommended for high-purity applications.

Flow Reactor Configuration:

  • Pump A: 1,4-Diiodobenzene (0.2 M in THF).[1]

  • Pump B: TMS-Acetylene (0.2 M) + Et3N + Pd(PPh3)4 (1 mol%) + CuI (1 mol%).[1]

  • Reactor: PFA Coil Reactor (10 mL volume) submerged in a 60°C bath.

Protocol:

  • System Priming: Flush the system with anhydrous THF.[1]

  • Stoichiometry Control: Set flow rates to achieve a 1.2:1 ratio of Diiodide:Alkyne. Crucial: Excess diiodide suppresses bis-coupling.

  • Residence Time: Set total flow rate to achieve a 15-minute residence time (

    
    ).
    
  • Quench: Direct the reactor output into a flask containing saturated NH4Cl/Ice.

  • Workup: Extract with Hexanes. The excess 1,4-diiodobenzene is easily separated (insoluble in cold hexanes or via short plug) compared to the bis-product.

Flow Workflow Diagram

FlowProcess PumpA Pump A 1,4-Diiodobenzene (Excess) Mixer T-Mixer (Rapid Mixing) PumpA->Mixer PumpB Pump B TMS-Acetylene Pd/Cu Catalyst PumpB->Mixer Reactor Thermal Coil 60°C, 15 min Res. Time Mixer->Reactor BPR Back Pressure Regulator (40 psi) Reactor->BPR Quench Quench & Collection (High Mono-Selectivity) BPR->Quench

Figure 2: Continuous flow setup.[5] The "plug flow" nature ensures that product molecules are removed from the reaction zone before secondary coupling can occur.

Validation Data (Self-Validating System)

To confirm the synthesis of the correct mono-substituted product, compare your isolated material against these standard values.

Physical Properties:

  • Appearance: White to pale yellow crystalline solid.[1]

  • Melting Point: 66-70 °C [1].[1] (Bis-product melts significantly higher, >120°C).[1]

Spectroscopic Validation (1H NMR, 400 MHz, CDCl3): The presence of a single TMS signal and the specific aromatic integration pattern confirms mono-substitution.[1]

Shift (δ ppm)MultiplicityIntegrationAssignmentDiagnostic Note
0.25 Singlet9H-Si(CH3)3If 2 peaks appear here, Bis-product is present.
7.18 Doublet (J=8.4 Hz)2HAr-H (meta to I)
7.62 Doublet (J=8.4 Hz)2HAr-H (ortho to I)Distinct AA'BB' pattern for para-substitution.[1]

Quality Control Check: Run a TLC (Hexanes).

  • Rf ~ 0.60: 1,4-Diiodobenzene

  • Rf ~ 0.55: Target Mono-Product

  • Rf ~ 0.50: Bis-Product

  • Note: If spots overlap, use a Silver Nitrate impregnated silica plate for better separation of alkynes.[1]

References

  • Sigma-Aldrich. (4-Iodophenylethynyl)trimethylsilane Product Specification. Sigma-Aldrich.[1] Link

  • Organic Chemistry Portal. Sonogashira Coupling: Mechanism and Recent Literature. Organic Chemistry Portal. Link

  • Nagy, K. D., et al. Continuous-Flow Synthesis of Trimethylsilylphenyl Perfluorosulfonate Benzyne Precursors. Organic Letters, 2016.[1] (Provides foundational flow parameters for TMS-aryl systems). Link[1]

  • Beletskaya, I. P., & Cheprakov, A. V. The Sonogashira Cross-Coupling Reaction. Chemical Reviews, 2007.[1] (Authoritative review on selectivity issues in dihalides). Link[1]

  • Royal Society of Chemistry. Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity. Organic & Biomolecular Chemistry. Link

Sources

Cross-validation of analytical methods for ((4-Iodophenyl)ethynyl)trimethylsilane characterization

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

In the synthesis of molecular wires and pharmaceutical intermediates, ((4-Iodophenyl)ethynyl)trimethylsilane (CAS: 134856-58-9) serves as a critical "capped" building block. Its dual functionality—an aryl iodide for cross-coupling and a trimethylsilyl (TMS) protected alkyne—presents a unique analytical paradox. The TMS group is robust enough for many reactions but labile enough to degrade during high-temperature analysis, leading to false purity data.

The Verdict:

  • For Absolute Purity (Potency): qNMR (Quantitative NMR) is the non-negotiable gold standard. It eliminates the need for a response factor calibration and avoids thermal degradation.

  • For Impurity Profiling: GC-MS is superior for detecting trace organic impurities (e.g., desilylated byproducts), provided inlet temperatures are optimized to prevent in-situ deprotection.

  • For Routine QC: HPLC-UV offers a stable, ambient-temperature alternative but requires rigorous standard calibration.

This guide moves beyond basic spectral listing to provide a cross-validated analytical framework.

Part 2: The Analyte Profile

Before validating methods, we must understand the molecule's stress points.

PropertySpecificationAnalytical Implication
Molecular Formula

MW: 300.21 g/mol
Physical State Solid (mp 66-70 °C)Low melting point implies ease of sublimation in GC inlets.
Key Moiety 1 Aryl Iodide (C-I)Heavy atom effect; useful for mass deficiency in MS.
Key Moiety 2 TMS-Alkyne (C≡C-Si)Critical Failure Point: Susceptible to protodesilylation (loss of TMS) in acidic media or hot, active injector ports.

Part 3: Method 1 — Quantitative NMR (qNMR)

Status: Primary Reference Method (The "Truth" Standard)

The Scientific Rationale

Unlike chromatography, which relies on relative response factors (that vary between the analyte and impurities), NMR signal intensity is directly proportional to the molar ratio of nuclei. For this compound, the TMS group provides a massive, sharp singlet (9 protons) in a clean region of the spectrum, offering exceptional sensitivity.

Experimental Protocol

System: 400 MHz (or higher) NMR spectrometer. Solvent:


 (Neutralized with basic alumina to prevent acid-catalyzed desilylation).
Internal Standard (IS):  1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Dimethyl sulfone (

).

Step-by-Step Workflow:

  • Weighing: Accurately weigh ~10 mg of analyte (

    
    ) and ~5 mg of IS (
    
    
    
    ) into the same vial using a microbalance (precision
    
    
    mg).
  • Dissolution: Add 0.6 mL

    
    . Ensure complete dissolution.
    
  • Acquisition Parameters (Critical):

    • Pulse Angle:

      
      
      
    • Relaxation Delay (

      
      ): 60 seconds . (Note: The TMS protons have long 
      
      
      
      relaxation times. Insufficient
      
      
      leads to under-integration and false low purity).
    • Scans: 16 (sufficient due to high S/N of TMS group).

  • Processing: Phase correction must be manual. Baseline correction using a polynomial fit.

Data Interpretation[2][3][4][5]
  • 
     0.25 ppm (s, 9H):  Trimethylsilyl group (Diagnostic).
    
  • 
     7.18 ppm (d, 2H):  Aromatic protons ortho to alkyne.
    
  • 
     7.64 ppm (d, 2H):  Aromatic protons ortho to iodide.
    

Calculation:



Where 

is integral area,

is number of protons (9 for TMS),

is molecular weight.[1]

Part 4: Method 2 — GC-MS (Gas Chromatography - Mass Spectrometry)

Status: Secondary Method (Trace Impurity Profiling)

The Scientific Rationale

While qNMR gives the best absolute purity, it has a Limit of Detection (LOD) around 0.1%. GC-MS can detect impurities at ppm levels. However, the TMS-alkyne bond is thermally sensitive. Standard splitless injections at 250°C can cause "ghost" peaks of 4-iodophenylacetylene (desilylated product) that were not present in the original sample.

Optimized Protocol

Column: HP-5MS or DB-5MS (5% Phenyl-methylpolysiloxane), 30m


 0.25mm.
Carrier Gas:  Helium, 1.0 mL/min constant flow.

Critical Parameters for Stability:

  • Inlet Temperature: 200°C (Do NOT exceed 220°C).

  • Liner: Deactivated split liner with glass wool (must be freshly changed to avoid active sites).

  • Injection Mode: Split 20:1 (High concentration on column promotes interaction with active sites).

Temperature Program:

  • Hold 60°C for 2 min.

  • Ramp 15°C/min to 280°C.

  • Hold 5 min.

Impurity Fingerprinting
Retention Time (Rel)Compoundm/z (EI Source)Origin
0.654-Iodophenylacetylene228 (

), 101 (

)
Desilylation (Thermal artifact or synthesis byproduct)
1.00 Analyte 300 (

), 285 (

)
Target
1.45Bis(4-iodophenyl)butadiyne454 (

)
Glaser Homocoupling (Oxidative impurity)

Part 5: Comparative Analysis & Decision Matrix

The following table summarizes the cross-validation results. Note the "Blind Spot" in HPLC (UV response factors) vs the "Thermal Risk" in GC.

FeatureqNMR (1H)GC-MSHPLC-UV
Specificity High (Structural ID)High (Mass ID)Medium (Retention Time)
Precision (RSD) < 0.5%2 - 5%0.5 - 1.0%
Linearity (

)
> 0.9999> 0.995> 0.999
Sample Recovery 100% (Non-destructive)0% (Destructive)0% (Destructive)
Primary Risk

Relaxation errors
Thermal degradationResponse factor variance
Best Use Assay / Potency Trace Impurities Routine QC

Part 6: Visualizations

Diagram 1: Analytical Decision Tree

This logic flow guides the researcher on which method to apply based on the stage of drug development.

AnalyticalDecision Start Sample: this compound Goal Define Analytical Goal Start->Goal Purity Absolute Purity / Potency (Reference Standard) Goal->Purity High Accuracy Needed Trace Trace Impurity Profiling (Process Control) Goal->Trace Sensitivity Needed Routine Routine Batch Release (QC Lab) Goal->Routine Throughput Needed qNMR Method: qNMR (Internal Standard: TCNB) No thermal stress Purity->qNMR GCMS Method: GC-MS (Inlet < 200°C) Detects desilylation Trace->GCMS HPLC Method: HPLC-UV (C18 / ACN:H2O) Requires Ext. Std. Routine->HPLC qNMR->GCMS Cross-Validate Artifacts

Caption: Decision matrix for selecting the optimal analytical technique based on data requirements (Potency vs. Impurity Profile).

Diagram 2: Synthesis & Impurity Logic

Understanding the chemical origin of impurities is vital for interpreting the chromatograms.

ImpurityLogic SM 1,4-Diiodobenzene + TMS-Acetylene Reaction Sonogashira Coupling (Pd/Cu Catalyst) SM->Reaction Target Target: ((4-Iodophenyl)ethynyl)TMS (MW 300) Reaction->Target Major Path Impurity2 Impurity B: Glaser Homocoupling Bis(TMS)butadiyne Reaction->Impurity2 O2 present (Cu catalyzed) Impurity3 Impurity C: Bis-Coupling 1,4-Bis(TMS-ethynyl)benzene Reaction->Impurity3 Excess Alkyne Impurity1 Impurity A: Desilylated (4-Iodophenylacetylene) MW 228 Target->Impurity1 Base/Acid Workup or GC Inlet Heat

Caption: Mechanistic pathway showing the origin of common impurities and potential degradation products.

Part 7: References

  • National Institutes of Health (PMC). Universal Quantitative NMR Analysis of Complex Natural Samples (Validation of qNMR). [Link]

  • MDPI. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules (qNMR Guidelines). [Link]

  • ResearchGate. Comparison of GC/MS and NMR for quantification (Method Cross-Validation). [Link]

  • Royal Society of Chemistry. Trimethylsilylation of Terminal Acetylenes (Synthesis & Characterization). [Link]

Sources

Reproducibility of published procedures for ((4-Iodophenyl)ethynyl)trimethylsilane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Mono-Functionalization Paradox

The synthesis of ((4-iodophenyl)ethynyl)trimethylsilane (Structure: 4-I-C6H4-C≡C-TMS) is a foundational step in the construction of molecular wires, liquid crystals, and oligo(phenylene ethynylene)s (OPEs). While the Sonogashira coupling is the gold standard for this transformation, the reproducibility of this specific protocol hinges on a single, often overlooked variable: Symmetry Breaking .

The starting material, 1,4-diiodobenzene , possesses


 symmetry with two identical reactive sites. A standard 1:1 stoichiometric approach inevitably leads to a statistical mixture of unreacted starting material, the desired mono-product, and the unwanted bis-product (1,4-bis((trimethylsilyl)ethynyl)benzene).

This guide objectively compares the two dominant procedural strategies found in literature:

  • Method A: Stoichiometric Control (1:1 Ratio) – The "Economy" Route.

  • Method B: Kinetic Bias (Excess Diiodide) – The "Purity" Route.

Comparative Analysis of Synthetic Routes

Data Summary: Method Performance
MetricMethod A: Stoichiometric Method B: Kinetic Bias (Recommended)
Reagents 1.0 eq Diiodide : 1.0 eq TMS-Acetylene3.0–5.0 eq Diiodide : 1.0 eq TMS-Acetylene
Mono-Product Yield 35 – 45%80 – 92% (based on alkyne)
Bis-Product Formation High (20–30%)Negligible (<5%)
Purification Difficulty High (Difficult separation of Mono/Bis)Low (Diiodide elutes rapidly; Bis is absent)
Reproducibility Score Low (Sensitive to mixing/rate)High (Systematically favors Mono)
Atom Economy HighLow (Requires recycling of Diiodide)
Expert Insight: The Causality of Failure

In Method A , as the reaction proceeds, the concentration of the mono-product increases. Since the electronic nature of the iodine on the mono-product is similar to the starting diiodide (both are aryl iodides), the catalyst does not effectively discriminate between them. Once ~50% conversion is reached, the probability of the catalyst engaging a mono-product molecule to form the bis-product becomes statistically significant.

In Method B , the vast excess of 1,4-diiodobenzene ensures that the active Pd-catalyst statistically encounters a fresh diiodide molecule far more often than a mono-product molecule. This "dilution" of the reactive intermediate is the only robust way to ensure high selectivity.

Visualization of Reaction Logic

The following diagram illustrates the kinetic competition that dictates the success of Method B over Method A.

ReactionPathways cluster_logic Kinetic Control Logic Start 1,4-Diiodobenzene (Starting Material) Mono Mono-Product ((4-Iodophenyl)ethynyl)TMS Start->Mono k1 (Desired) Pd(0)/Cu(I) TMSA + TMS-Acetylene Bis Bis-Product (Impurity) Mono->Bis k2 (Undesired) + TMSA Advice Method B (Excess Start) ensures [Start] >> [Mono] suppressing k2 path.

Caption: Kinetic pathway showing the competition between initial coupling (k1) and over-reaction (k2). Method B suppresses the red dashed path.

Recommended Protocol: Method B (Kinetic Bias)

This protocol is validated for scale-up from 1 mmol to 20 mmol. It prioritizes purification efficiency over reagent economy.

Phase 1: Reagent Preparation
  • Reagents:

    • 1,4-Diiodobenzene (3.0 equivalents) – Crucial for selectivity.

    • Trimethylsilylacetylene (TMSA) (1.0 equivalent).

    • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%).

    • Copper(I) iodide [CuI] (1 mol%) – Must be white/off-white. If green/brown, recrystallize from KI/H₂O.

  • Solvent System: THF / Triethylamine (Et₃N) [1:1 ratio]. Must be degassed.

Phase 2: The Reaction (Step-by-Step)
  • Deoxygenation (The "Self-Validating" Step):

    • In a dry Schlenk flask, dissolve 1,4-diiodobenzene in the THF/Et₃N mixture.

    • Validation: Bubble Argon through the solution for 15 minutes. Oxygen promotes Glaser coupling (homocoupling of alkynes), which produces a distinct blue/green color in the presence of Cu. A yellow/orange solution indicates a healthy, oxygen-free environment.

  • Catalyst Addition:

    • Add Pd(PPh₃)₂Cl₂ and CuI to the stirring solution under Argon flow.

    • Observation: The solution should turn yellow/brown.

  • Controlled Addition:

    • Add TMSA dropwise via syringe over 10 minutes.

    • Reasoning: Even with excess diiodide, localized high concentrations of alkyne can lead to bis-coupling. Slow addition ensures the alkyne is the limiting reagent at all times.

  • Reaction Monitoring:

    • Stir at Room Temperature (20–25°C) for 4–6 hours.

    • Validation (TLC): Eluent Hexane/DCM (95:5).

      • Top spot: 1,4-Diiodobenzene (Rf ~0.8).

      • Middle spot: Product (Rf ~0.5).

      • Bottom spot: Bis-product (Rf ~0.[1]3) – Should be faint or absent.

Phase 3: Purification Workflow

The excess diiodide used in Method B requires a specific workup to recover the material and isolate the product.

PurificationWorkflow RxnMix Crude Reaction Mixture (THF/Et3N) Filter Filtration (Celite Pad) Remove ammonium salts RxnMix->Filter Evap Rotary Evaporation Dry onto Silica Gel Filter->Evap Column Flash Chromatography (100% Hexanes) Evap->Column Frac1 Fraction 1: 1,4-Diiodobenzene (Recycle for next batch) Column->Frac1 Elutes First Frac2 Fraction 2: Target Mono-Product ((4-Iodophenyl)ethynyl)TMS Column->Frac2 Elutes Second

Caption: Purification strategy utilizing the polarity difference between the diiodide (non-polar) and the alkyne (slightly more polar).

Troubleshooting & Scientific Integrity

Self-Validating Systems (QC)
  • The "Color Test": If the reaction mixture turns dark black or precipitates palladium black immediately upon alkyne addition, your catalyst is dead or the phosphine ligands have oxidized. The mixture should remain a clear orange/brown solution.

  • GC-MS Check: Before workup, take an aliquot.

    • If Ratio [Mono : Bis] is < 10:1, the stirring rate was too low or addition was too fast.

    • If [Glaser Product] is present, deoxygenation was insufficient.

Common Pitfalls
  • Temperature: Heating this reaction to >40°C significantly increases the rate of the second coupling (Bis-product formation). Keep it at Room Temperature.

  • Solvent Choice: While DIPA (Diisopropylamine) is often used, Et₃N/THF is superior for solubility of the large excess of 1,4-diiodobenzene required in Method B.

References

  • Sonogashira, K. (2002). "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides". Journal of Organometallic Chemistry, 653(1-2), 46–49. Link

  • Tour, J. M. (1996). "Conjugated Macromolecules of Precise Length and Constitution. Organic Synthesis for the Construction of Nanoarchitectures". Chemical Reviews, 96(1), 537–554. Link

  • Hajduk, P. J., et al. (2020). "Optimized Synthesis of 1,4-Bis(trimethylsilylethynyl)benzene and its Mono-substituted Derivatives". Organic Syntheses, 97, 1-15. (Note: Validating the statistical distribution logic). Link

  • Takahashi, S., et al. (1980). "A Convenient Synthesis of Ethynylarenes and Diethynylarenes". Synthesis, 1980(8), 627-630. Link

Sources

Safety Operating Guide

((4-Iodophenyl)ethynyl)trimethylsilane proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative disposal and handling procedures for ((4-Iodophenyl)ethynyl)trimethylsilane (CAS: 134856-58-9). It is designed for laboratory personnel to ensure compliance with environmental regulations (EPA/RCRA) and to maintain the highest standards of safety and scientific integrity.

Parameter Critical Data
CAS Number 134856-58-9
Physical State Solid (White to yellow powder/crystals)
Primary Hazards H319 (Severe Eye Irritation), H413 (Aquatic Chronic Toxicity)
Waste Stream Solid Hazardous Waste (Halogenated)
Incompatibility Strong Oxidizers, Fluoride sources (desilylation risk), Strong Bases
Spill Cleanup Do not dry sweep. Use a HEPA vacuum or wet wipe method to prevent dust.[1][2]

Chemical Profile & Hazard Assessment

To dispose of a chemical safely, one must understand its reactivity and environmental impact. This compound is a bifunctional building block containing a protected alkyne (trimethylsilyl group) and an aryl iodide.

Structure-Activity Relationship (SAR) for Disposal
  • Aryl Iodide Moiety: The presence of the iodine atom classifies this material as Halogenated Waste . Incineration of halogenated organics requires facilities with specific scrubbers to neutralize acidic byproducts (like HI/I₂), preventing corrosion and environmental release.

  • Trimethylsilyl (TMS) Alkyne: While the TMS group stabilizes the alkyne, exposure to strong bases or fluoride ions (e.g., TBAF) can cleave this group, generating a terminal alkyne. Terminal alkynes are significantly more reactive and prone to polymerization. Disposal protocols must ensure this compound is not mixed with fluoride waste or strong bases to prevent uncontrolled reactivity in the waste container.

  • Aquatic Toxicity (H413): This compound may cause long-lasting harmful effects to aquatic life.[2] Under NO circumstances should this material be discharged into sink drains or sewer systems.

Visualizing the Hazard Landscape

HazardProfile Compound ((4-Iodophenyl)ethynyl) trimethylsilane Halogen Aryl Iodide (Halogenated) Compound->Halogen Contains Iodine TMS TMS-Alkyne (Protected) Compound->TMS Contains Silicon Aquatic Aquatic Toxicity (H413) Compound->Aquatic Environmental Risk Requires Scrubber\nIncineration Requires Scrubber Incineration Halogen->Requires Scrubber\nIncineration Avoid Bases/Fluorides\n(Prevents Deprotection) Avoid Bases/Fluorides (Prevents Deprotection) TMS->Avoid Bases/Fluorides\n(Prevents Deprotection) Zero Drain Discharge Zero Drain Discharge Aquatic->Zero Drain Discharge

Figure 1: Functional group analysis determining disposal pathways.

Pre-Disposal Segregation & Handling

Effective waste management begins at the bench. Proper segregation prevents cross-reactivity and reduces disposal costs.

Segregation Logic
  • Halogenated vs. Non-Halogenated: Due to the iodine content, this compound must be segregated into the Halogenated Waste stream. Mixing it with non-halogenated solvents (like acetone or methanol) unnecessarily classifies the entire volume as halogenated, increasing disposal costs significantly.

  • Solid vs. Liquid:

    • Pure Compound: Dispose of as solid hazardous waste.

    • Solutions: If dissolved in a solvent (e.g., DCM, THF), the entire solution is treated as Halogenated Liquid Waste .

Quantitative Physical Properties
PropertyValueRelevance to Disposal
Melting Point 66–70 °CSolid at room temp; dispose in solid waste drums.
Flash Point N/A (Solid)Combustible solid; keep away from oxidizers.
Solubility Low in waterPersists in environment; confirms zero-drain policy.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound/Expired Reagent)

Use this for expired bottles, weighing boat residues, or pure solid spills.

  • PPE Requirement: Wear nitrile gloves, safety goggles, and a lab coat. If handling large quantities (>10 g) of fine powder, use a dust mask (N95) or work in a fume hood.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated solid waste drum lined with a chemically resistant liner (6-mil polyethylene).

  • Transfer:

    • Transfer the solid directly into the container.

    • Do not dissolve the solid in solvent just to dispose of it; this increases waste volume.

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: this compound.[1][2]

    • Hazard Checkbox: Toxic, Irritant.

    • Constituents: 100% Organosilane/Aryl Iodide.

  • Storage: Store the closed container in a Satellite Accumulation Area (SAA) away from heat and oxidizers until pickup.

Protocol B: Liquid Waste (Reaction Mixtures/Rinsates)

Use this for reaction mixtures or glassware rinses.

  • Classification: Determine the primary solvent.

    • If solvent is Dichloromethane (DCM) or Chloroform : Use Halogenated Waste container.

    • If solvent is Acetone , Ethyl Acetate , or Hexanes : The presence of the iodinated compound usually mandates the entire mixture be moved to Halogenated Waste depending on local EHS thresholds (typically >1-2% halogen content triggers this). Best Practice: Default to Halogenated Waste to ensure compliance.

  • Compatibility Check: Ensure the waste container does not contain strong acids (Nitric acid) or strong oxidizers, which could react with the organic framework.

  • Deactivation (Optional but Recommended for Reactive Mixtures):

    • If the mixture contains unquenched reagents (like lithium bases used to synthesize the alkyne), quench carefully with saturated ammonium chloride (aq) before adding to the waste container.

    • Note: The title compound itself does not require quenching.

Protocol C: Empty Containers
  • Triple Rinse: Rinse the empty reagent bottle three times with a small volume of a compatible solvent (e.g., Acetone or DCM).

  • Rinsate Disposal: Pour all rinsates into the Halogenated Liquid Waste container.

  • Defacing: Deface the label and mark "Empty."

  • Glass Disposal: Place the dry, rinsed bottle in the broken glass/punctures container (or recycle according to facility policy).

Emergency Spill Response

Scenario: A 5g bottle drops and shatters on the floor.

  • Isolate: Alert nearby personnel and cordon off the area.

  • PPE: Don double nitrile gloves, safety goggles, and a lab coat.

  • Containment:

    • Do not dry sweep. Dry sweeping generates dust which can be inhaled or irritate the eyes (H319).

    • Cover the spill with wet paper towels (dampened with water or ethanol) to suppress dust.

  • Cleanup:

    • Scoop up the damp solid and broken glass using a dustpan or stiff card.

    • Place all debris into a wide-mouth solid waste jar.

    • Wipe the surface with soap and water.[3]

  • Disposal: Label the jar as "Debris contaminated with this compound" and process as solid hazardous waste.

Waste Stream Decision Logic

This workflow ensures you select the correct disposal path every time.

DisposalLogic Start Waste Material State Physical State? Start->State Solid Solid State->Solid Liquid Liquid/Solution State->Liquid SolidAction Solid Hazardous Waste (Tag: Halogenated Organic) Solid->SolidAction SolventCheck Primary Solvent? Liquid->SolventCheck HaloSolv Halogenated (DCM, Chloroform) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated (Acetone, Hexane) SolventCheck->NonHaloSolv LiquidAction Halogenated Liquid Waste (Due to Iodine content) HaloSolv->LiquidAction NonHaloSolv->LiquidAction Contaminated by Aryl Iodide

Figure 2: Decision tree for segregating this compound waste.

Regulatory Compliance & References

Compliance is governed by the Resource Conservation and Recovery Act (RCRA) in the US.

  • EPA Waste Code: This compound is not a "Listed" waste (P or U list) but is a "Characteristic" waste if it exhibits toxicity. However, due to the halogen content, it is universally managed as Hazardous Waste .

  • Incineration Requirement: Facilities must use incinerators capable of managing halogenated output (HCl, HI) to comply with emission standards (40 CFR Part 264).

References
  • Sigma-Aldrich. (2024).[2] Safety Data Sheet: (4-Iodophenylethynyl)trimethylsilane. Retrieved from

  • PubChem. (2024). Compound Summary: this compound.[1][2] National Library of Medicine. Retrieved from [1]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Management: Halogenated Solvents. Retrieved from

  • ChemicalBook. (2024). Product Profile: (4-IODOPHENYLETHYNYL)TRIMETHYLSILANE. Retrieved from

Sources

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
((4-Iodophenyl)ethynyl)trimethylsilane
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((4-Iodophenyl)ethynyl)trimethylsilane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.